Product packaging for Procyanidin B2 3,3'-di-O-gallate(Cat. No.:CAS No. 79907-44-1)

Procyanidin B2 3,3'-di-O-gallate

Cat. No.: B119846
CAS No.: 79907-44-1
M. Wt: 882.7 g/mol
InChI Key: KTLUHRSHFRODPS-RIQPQZJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3'-Digalloylprocyanidin B2 is a flavonoid oligomer.
3,3'-Digalloylprocyanidin B2 has been reported in Camellia sinensis, Rhodiola semenovii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H34O20 B119846 Procyanidin B2 3,3'-di-O-gallate CAS No. 79907-44-1

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLUHRSHFRODPS-RIQPQZJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000836
Record name 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79907-44-1
Record name Procyanidin B2 3,3′-di-O-gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79907-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B2 3,3'-di-O-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079907441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Digalloylprocyanidin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037967
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Procyanidin B2 3,3'-di-O-gallate in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Procyanidin B2 3,3'-di-O-gallate is a complex polyphenolic compound found in various plants, notably in grape seeds (Vitis vinifera), and is of significant interest due to its potential health benefits. Its biosynthesis is a multi-step process that involves the convergence of several major pathways in plant secondary metabolism. This technical guide provides an in-depth overview of the complete biosynthetic pathway, starting from primary metabolites to the final galloylated procyanidin dimer. It integrates current knowledge on the precursor biosynthesis, the key enzymatic steps, and the regulatory aspects. Detailed experimental protocols for the characterization of key enzymes and quantification of the metabolites are provided, along with quantitative data presented in tabular format for ease of comparison. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of this intricate biosynthetic process.

Introduction

This compound is a member of the proanthocyanidin (or condensed tannin) family. Structurally, it consists of two (−)-epicatechin units linked by a β(4→8) bond, with each unit being galloylated at the 3-hydroxyl group. The presence of multiple phenolic and galloyl moieties confers potent antioxidant and biological activities to this molecule, making it a subject of intense research in nutrition, pharmacology, and drug development. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production in crops or for developing biotechnological production systems.

The biosynthesis of this compound can be dissected into three core stages:

  • Biosynthesis of the Precursors: This involves the synthesis of the flavan-3-ol monomer, (−)-epicatechin, and the acyl donor, gallic acid.

  • Dimerization: The formation of the Procyanidin B2 backbone through the linkage of two (−)-epicatechin units.

  • Galloylation: The esterification of the 3-hydroxyl groups of both epicatechin units in the Procyanidin B2 dimer with gallic acid.

This guide will elaborate on each of these stages, providing the currently accepted enzymatic steps and intermediates.

Biosynthesis of Precursors

The biosynthesis of this compound relies on the production of two key precursors derived from the shikimate pathway: (−)-epicatechin and gallic acid.

Biosynthesis of Gallic Acid

Gallic acid is a phenolic acid that serves as the galloyl donor in the final steps of the pathway. Its biosynthesis originates from the shikimate pathway, a central route in the formation of aromatic compounds in plants.

The primary precursor for gallic acid is 3-dehydroshikimate, an intermediate of the shikimate pathway. It is proposed that 3-dehydroshikimate is converted to gallic acid through an oxidation reaction catalyzed by a specific shikimate dehydrogenase (SDH) . This reaction involves the NADP+-dependent oxidation of 3-dehydroshikimate. In grapevine (Vitis vinifera), two SDH isoforms, VvSDH3 and VvSDH4, have been shown to catalyze the formation of gallic acid in vitro.

Gallic Acid Biosynthesis Erythrose-4-P Erythrose-4-P DAHP DAHP Erythrose-4-P->DAHP DAHP synthase PEP PEP PEP->DAHP 3-Dehydroquinate 3-Dehydroquinate DAHP->3-Dehydroquinate DHQ synthase 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate DHQ dehydratase Gallic_Acid Gallic_Acid 3-Dehydroshikimate->Gallic_Acid Shikimate Dehydrogenase (e.g., VvSDH3/4) NADP+ Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate Dehydrogenase (SDH) Aromatic_Amino_Acids Aromatic_Amino_Acids Shikimate->Aromatic_Amino_Acids ...

Caption: Biosynthesis of Gallic Acid from the Shikimate Pathway.

Biosynthesis of (−)-Epicatechin

(−)-Epicatechin is a flavan-3-ol synthesized via the well-established flavonoid biosynthesis pathway. This pathway begins with the amino acid phenylalanine, another product of the shikimate pathway.

  • Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Flavonoid Pathway Entry: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Core Flavonoid Modifications: Naringenin chalcone is isomerized to naringenin by chalcone isomerase (CHI). Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. Further hydroxylation on the B-ring by flavonoid 3'-hydroxylase (F3'H) produces dihydroquercetin.

  • Flavan-3-ol Branch: Dihydroquercetin is reduced by dihydroflavonol 4-reductase (DFR) to leucocyanidin. Leucocyanidin is a critical branch point. It can be converted to cyanidin by anthocyanidin synthase (ANS).

  • Final Step to (−)-Epicatechin: Cyanidin is then reduced to the 2,3-cis-flavan-3-ol, (−)-epicatechin, by the enzyme anthocyanidin reductase (ANR) .

Epicatechin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL 4-Coumarate 4-Coumarate Cinnamate->4-Coumarate C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumarate->4-Coumaroyl-CoA 4CL Naringenin_Chalcone Naringenin_Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Epicatechin Epicatechin Cyanidin->Epicatechin ANR Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone Procyanidin_B2_Formation Leucocyanidin Leucocyanidin (Extension Unit Precursor) Carbocation C4 Carbocation Intermediate Leucocyanidin->Carbocation - H2O Procyanidin_B2 Procyanidin B2 [(−)-Epicatechin-(4β→8)-(−)-Epicatechin] Carbocation->Procyanidin_B2 Epicatechin_Starter (−)-Epicatechin (Starter Unit) Epicatechin_Starter->Procyanidin_B2 Nucleophilic attack at C8 H2O H2O H_plus H+ (acidic conditions) H_plus->Leucocyanidin Galloylation_Pathway Gallic_Acid Gallic_Acid Beta_Glucogallin β-Glucogallin (1-O-galloyl-β-D-glucose) Gallic_Acid->Beta_Glucogallin UGGT UDP_Glucose UDP_Glucose UDP_Glucose->Beta_Glucogallin UDP UDP Beta_Glucogallin->UDP Mono_Gallate Procyanidin B2 3-O-gallate Beta_Glucogallin->Mono_Gallate Galloyltransferase (putative) Di_Gallate Procyanidin B2 3,3'-di-O-gallate Beta_Glucogallin->Di_Gallate Galloyltransferase (putative) Procyanidin_B2 Procyanidin B2 Procyanidin_B2->Mono_Gallate Mono_Gallate->Di_Gallate Glucose Glucose Mono_Gallate->Glucose Di_Gallate->Glucose Overall_Biosynthesis cluster_shikimate Shikimate Pathway cluster_flavonoid Flavonoid Pathway cluster_galloylation Galloylation Pathway Shikimate_Intermediates Shikimate Pathway Intermediates 3_Dehydroshikimate 3-Dehydroshikimate Shikimate_Intermediates->3_Dehydroshikimate Phenylalanine Phenylalanine Shikimate_Intermediates->Phenylalanine Gallic_Acid Gallic Acid 3_Dehydroshikimate->Gallic_Acid SDH 4_Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->4_Coumaroyl_CoA PAL, C4H, 4CL Leucocyanidin Leucocyanidin 4_Coumaroyl_CoA->Leucocyanidin CHS, CHI, F3H, F3'H, DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Procyanidin_B2 Procyanidin B2 Leucocyanidin->Procyanidin_B2 Condensation Epicatechin (−)-Epicatechin Cyanidin->Epicatechin ANR Epicatechin->Procyanidin_B2 Beta_Glucogallin β-Glucogallin Gallic_Acid->Beta_Glucogallin UGGT Final_Product Procyanidin B2 3,3'-di-O-gallate Beta_Glucogallin->Final_Product Galloyltransferase (putative) Procyanidin_B2->Final_Product Enzyme_Expression_Workflow Gene_Isolation 1. Isolate target gene cDNA (e.g., ANR, SDH) from plant tissue Cloning 2. Clone into expression vector (e.g., pET vector with His-tag) Gene_Isolation->Cloning Transformation 3. Transform into expression host (e.g., E. coli BL21(DE3)) Cloning->Transformation Culture 4. Culture transformed cells and induce protein expression (e.g., with IPTG) Transformation->Culture Lysis 5. Harvest cells and lyse to release proteins Culture->Lysis Purification 6. Purify recombinant protein using affinity chromatography (e.g., Ni-NTA) Lysis->Purification Verification 7. Verify purity and size by SDS-PAGE and Western Blot Purification->Verification

The Multifaceted Biological Activities of Procyanidin B2 3,3'-di-O-gallate: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Procyanidin B2 3,3'-di-O-gallate (B2G2), a galloylated dimeric procyanidin found in grape seed extract, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth analysis of the current scientific understanding of B2G2's bioactivity, with a focus on its anticancer, anti-angiogenic, and immunomodulatory properties. We present a comprehensive summary of the quantitative data from key experimental studies, detailed methodologies for the cited experiments, and visual representations of the intricate signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Procyanidins, a class of polyphenolic compounds found in various plants, have garnered significant attention for their health-promoting effects. Among them, this compound (B2G2) has been identified as a particularly potent bioactive constituent.[1] Extensive in vitro and in vivo studies have demonstrated its ability to modulate key cellular processes involved in the pathogenesis of several chronic diseases, including cancer and inflammatory disorders. This whitepaper aims to consolidate the existing knowledge on the biological activities of B2G2, providing a detailed technical guide for the scientific community.

Anticancer Activity of this compound

B2G2 has shown significant anticancer effects, particularly in prostate cancer models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

B2G2 has been demonstrated to inhibit the growth and induce apoptotic cell death in various human prostate cancer cell lines, including androgen-dependent (LNCaP) and androgen-independent (PC3, 22Rv1, C4-2B) cells.[2][3] The induction of apoptosis is a key mechanism of its anticancer efficacy.[4]

Quantitative Data: Anticancer Effects

The following tables summarize the quantitative data on the effects of B2G2 on prostate cancer cell lines.

Table 1: Effect of this compound on Prostate Cancer Cell Viability and Growth.

Cell LineConcentration (µM)Time (h)Growth Inhibition (%)Dead Cells (%)Citation
PC3252427-[2]
481410[2]
72376[2]
502438-[2]
484822[2]
727425[2]
10024--[2]
48--[2]
72--[2]
22Rv1502415-[3]
4814-[3]
1002431-[3]
4844-[3]
20024--[3]
48--[3]
LNCaP252440-[3]
4839-[3]
502456-[3]
4859-[3]
C4-2B256-12Strong Inhibition (dose-dependent)-[2]
5024Significant G1 arrest-[2]
10024-48Significant G1 arrest-[2]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Prostate Cancer Cells.

Cell LineConcentration (µM)Time (h)EffectQuantitative MeasureCitation
22Rv15024Apoptosis34-71% apoptotic cells[2]
48Apoptosis41-64% apoptotic cells[2]
PC350-10024-48Cell Cycle ArrestSignificant S phase accumulation[2]
22Rv110048Cell Cycle ArrestG1 arrest[2]
C4-2B5024Cell Cycle ArrestSignificant G1 arrest[2]
10024-48Cell Cycle ArrestSignificant G1 arrest[2]
Signaling Pathways in Anticancer Activity

B2G2 exerts its anticancer effects by targeting multiple critical signaling pathways. A key mechanism is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Activator Protein-1 (AP-1).[2][4] Furthermore, B2G2 induces oxidative stress-mediated cell death by inhibiting MAP kinase phosphatase (MKP) activity, leading to the sustained activation of ERK1/2 and AMP-activated protein kinase α (AMPKα).[3][5]

B2G2_Anticancer_Signaling cluster_transcription_factors Transcription Factor Inhibition cluster_oxidative_stress Oxidative Stress Induction B2G2 Procyanidin B2 3,3'-di-O-gallate NFkB NF-κB B2G2->NFkB STAT3 STAT3 B2G2->STAT3 AP1 AP-1 B2G2->AP1 MKP MAP Kinase Phosphatase B2G2->MKP AMPK AMPKα B2G2->AMPK Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest Proliferation Cell Proliferation NFkB->Proliferation STAT3->Apoptosis STAT3->CellCycleArrest STAT3->Proliferation AP1->Apoptosis AP1->CellCycleArrest AP1->Proliferation ERK ERK1/2 MKP->ERK ERK->Apoptosis AMPK->Apoptosis

B2G2's anticancer signaling pathways.

Anti-Angiogenic Activity of this compound

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. B2G2 has demonstrated potent anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[6][7]

Inhibition of Endothelial Cell Functions

B2G2 inhibits the growth and induces apoptosis in human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs).[6] It also impairs their ability to migrate and form capillary-like structures, which are essential steps in angiogenesis.

Quantitative Data: Anti-Angiogenic Effects

The following table summarizes the quantitative data on the anti-angiogenic effects of B2G2.

Table 3: Effect of this compound on Endothelial Cells.

Cell LineConcentration (µM)Time (h)EffectQuantitative MeasureCitation
HUVEC2024Cell Growth InhibitionSignificant decrease in total cell number[1][8]
3024Cell Growth InhibitionSignificant decrease in total cell number[1][8]
4024Cell Growth InhibitionSignificant decrease in total cell number[1][8]
2024Cell DeathSignificant increase in dead cells[1][8]
3024Cell DeathSignificant increase in dead cells[1][8]
4024Cell DeathSignificant increase in dead cells[1][8]
HPMEC2024Cell Growth InhibitionSignificant decrease in total cell number[1][8]
3024Cell Growth InhibitionSignificant decrease in total cell number[1][8]
4024Cell Growth InhibitionSignificant increase in dead cells[1][8]
HUVEC20-Invasion Inhibition33% inhibition[9]
30-Invasion Inhibition76% inhibition[9]
40-Invasion Inhibition90% inhibition[9]
HPMEC20-Invasion Inhibition43% inhibition[9]
30-Invasion Inhibition63% inhibition[9]
40-Invasion Inhibition65% inhibition[9]
HUVEC20-Migration Inhibition32% inhibition[9]
30-Migration Inhibition67% inhibition[9]
40-Migration Inhibition88% inhibition[9]
HPMEC20-Migration Inhibition25% inhibition[9]
30-Migration Inhibition59% inhibition[9]
40-Migration Inhibition81% inhibition[9]
Signaling Pathways in Anti-Angiogenic Activity

The anti-angiogenic effects of B2G2 are mediated through the inhibition of key signaling pathways in endothelial cells. It targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and integrin signaling pathways.[6][7] By inhibiting VEGFR2 phosphorylation, B2G2 disrupts the downstream PI3K/Akt signaling cascade, which is crucial for endothelial cell survival and proliferation.

B2G2_AntiAngiogenic_Signaling cluster_receptor_inhibition Receptor and Downstream Signaling Inhibition B2G2 Procyanidin B2 3,3'-di-O-gallate VEGFR2 VEGFR2 B2G2->VEGFR2 Integrin Integrin B2G2->Integrin Endothelial_Proliferation Endothelial Cell Proliferation B2G2->Endothelial_Proliferation Endothelial_Migration Endothelial Cell Migration B2G2->Endothelial_Migration Tube_Formation Tube Formation B2G2->Tube_Formation PI3K PI3K VEGFR2->PI3K Integrin->Endothelial_Migration Akt Akt PI3K->Akt Akt->Endothelial_Proliferation Akt->Tube_Formation

B2G2's anti-angiogenic signaling pathways.

Immunomodulatory Activity of this compound

B2G2 has also been shown to possess immunomodulatory properties, primarily by affecting T-cell function and cytokine production.

Suppression of T-Cell Mediated Cytokine Production

B2G2 significantly inhibits the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) in T cells.[10] This effect is mediated by the suppression of key transcription factors that drive the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, namely T-bet and RORγt, respectively.[10]

Quantitative Data: Immunomodulatory Effects
Signaling Pathways in Immunomodulatory Activity

The immunomodulatory effects of B2G2 are linked to its ability to downregulate the expression of T-bet and RORγt, the master transcriptional regulators of Th1 and Th17 cells. By inhibiting these transcription factors, B2G2 effectively dampens the inflammatory responses mediated by these T-cell subsets.

B2G2_Immunomodulatory_Signaling cluster_Tcell_regulation T-Cell Differentiation Regulation B2G2 Procyanidin B2 3,3'-di-O-gallate Tbet T-bet B2G2->Tbet RORgt RORγt B2G2->RORgt IFNg IFN-γ Production B2G2->IFNg IL17 IL-17 Production B2G2->IL17 Th1_Differentiation Th1 Differentiation Tbet->Th1_Differentiation Th17_Differentiation Th17 Differentiation RORgt->Th17_Differentiation Th1_Differentiation->IFNg Th17_Differentiation->IL17

B2G2's immunomodulatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Cell Viability and Growth Assays
  • Trypan Blue Exclusion Assay:

    • Seed cells in 6-well plates and treat with various concentrations of B2G2 for the desired time periods.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Resuspend the cell pellet in phosphate-buffered saline (PBS).

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.

    • Calculate the percentage of growth inhibition and cell death relative to the vehicle-treated control.

Apoptosis Assay
  • Annexin V-FITC and Propidium Iodide (PI) Staining:

    • Treat cells with B2G2 as described for the viability assay.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • After treatment with B2G2, harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

NF-κB, STAT3, and AP-1 Activity Assays
  • Electrophoretic Mobility Shift Assay (EMSA):

    • Prepare nuclear extracts from B2G2-treated and control cells.

    • Incubate the nuclear extracts with a 32P-labeled double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor of interest (NF-κB, STAT3, or AP-1).

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the complexes by autoradiography. A decrease in the intensity of the shifted band in B2G2-treated samples indicates inhibition of DNA binding activity.

  • Luciferase Reporter Assay:

    • Transfect cells with a luciferase reporter plasmid containing multiple copies of the consensus binding site for the transcription factor upstream of the luciferase gene.

    • Treat the transfected cells with B2G2 and a suitable stimulus (e.g., TNF-α for NF-κB).

    • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in B2G2-treated cells indicates inhibition of transcriptional activity.

Western Blot Analysis
  • Lyse B2G2-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK1/2, total ERK1/2, cleaved PARP, β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Invasion and Migration Assays
  • Transwell Invasion Assay:

    • Coat the upper chamber of a transwell insert with Matrigel.

    • Seed endothelial cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., VEGF) and B2G2 to the lower chamber.

    • Incubate for a specified time to allow for cell invasion through the Matrigel.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.

  • Wound Healing (Scratch) Assay:

    • Grow endothelial cells to a confluent monolayer in a culture plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Incubate the cells with medium containing B2G2.

    • Capture images of the scratch at different time points.

    • Measure the width of the scratch to quantify the rate of cell migration and wound closure.

Capillary Tube Formation Assay
  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Seed endothelial cells onto the Matrigel-coated wells in the presence of B2G2.

  • Incubate for a sufficient time to allow for the formation of capillary-like structures.

  • Visualize and photograph the tube networks using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

T-Cell Proliferation and Cytokine Production Assays
  • CFSE Proliferation Assay:

    • Label T cells with carboxyfluorescein succinimidyl ester (CFSE).

    • Stimulate the CFSE-labeled T cells with anti-CD3/CD28 antibodies in the presence of B2G2.

    • After a few days of culture, analyze the CFSE fluorescence of the cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of cell proliferation.

  • Cytokine ELISA:

    • Culture T cells with or without B2G2 and appropriate stimuli.

    • Collect the culture supernatants at different time points.

    • Measure the concentration of specific cytokines (e.g., IFN-γ, IL-17) in the supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Conclusion and Future Directions

This compound has demonstrated a remarkable spectrum of biological activities that hold significant promise for the development of novel therapeutic strategies. Its ability to simultaneously target multiple pathways involved in cancer progression, angiogenesis, and inflammation makes it a compelling candidate for further investigation. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers to build upon.

Future research should focus on several key areas. In vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of B2G2. Further elucidation of its molecular targets and the intricate crosstalk between the signaling pathways it modulates will provide deeper insights into its mechanisms of action. Additionally, structure-activity relationship studies could lead to the design and synthesis of even more potent and selective analogs. The comprehensive information provided herein is intended to catalyze further research and accelerate the translation of this promising natural compound from the laboratory to the clinic.

References

Procyanidin B2 3,3'-di-O-gallate: A Technical Guide to its Role in Targeting VEGFR2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin B2 3,3'-di-O-gallate (PB2-DG), a polyphenolic compound found in grape seed extract, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, a process critically involved in tumor growth and metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms by which PB2-DG exerts its anti-angiogenic effects, with a primary focus on its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document details the signaling pathways affected, presents quantitative data from key studies, outlines comprehensive experimental protocols for assessing its activity, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Angiogenesis is a tightly regulated process essential for normal physiological functions such as development and wound healing. However, in pathological conditions like cancer, uncontrolled angiogenesis provides tumors with the necessary blood supply for growth and dissemination. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are key mediators of angiogenesis, making them prime targets for anti-cancer therapies.[1][2] this compound has been identified as a promising natural compound that can effectively target this signaling axis.[3][4] This guide will explore the intricate details of PB2-DG's mechanism of action and provide the necessary technical information for researchers in the field.

Mechanism of Action: Targeting the VEGFR2 Signaling Cascade

This compound inhibits angiogenesis primarily by targeting the VEGFR2 signaling pathway in endothelial cells.[3][4] Upon binding of VEGF to its receptor, VEGFR2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][5] PB2-DG has been shown to directly interfere with this process.[3][6]

The binding of PB2-DG to VEGFR2 inhibits its phosphorylation, thereby blocking the activation of downstream signaling molecules. Key pathways affected include the PI3K/Akt and the integrin signaling pathways, which are crucial for endothelial cell survival, proliferation, tube formation, and motility.[3][4] The inhibition of this cascade ultimately leads to a G1 phase cell cycle arrest and the induction of apoptosis in endothelial cells.[3][6]

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PB2DG Procyanidin B2 3,3'-di-O-gallate PB2DG->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Cell_Cycle Cell Cycle Progression (Cyclins, CDKs) Akt->Cell_Cycle Promotes Apoptosis_Inhibition Inhibition of Apoptosis (Bcl-2, Survivin) Akt->Apoptosis_Inhibition Promotes Migration Migration Akt->Migration Proliferation Proliferation Cell_Cycle->Proliferation Survival Survival Apoptosis_Inhibition->Survival

Caption: PB2-DG inhibits VEGFR2 signaling.

Quantitative Data on the Effects of this compound

The anti-angiogenic effects of PB2-DG have been quantified in various in vitro studies. The following tables summarize the key findings on its impact on endothelial cell viability, apoptosis, and capillary tube formation.

Table 1: Effect of PB2-DG on Endothelial Cell Viability
Cell LineConcentration (µM)Treatment Time (h)% Inhibition of Cell Growth
HUVEC1024~20%
HUVEC2024~45%
HUVEC4024~70%
HPMEC1024~15%
HPMEC2024~40%
HPMEC4024~65%

Data synthesized from Kumar et al., 2015.[3][4]

Table 2: Induction of Apoptosis in HUVECs by PB2-DG
Concentration (µM)Treatment Time (h)% Apoptotic Cells
0 (Control)24~5%
1024~15%
2024~30%
4024~55%

Data synthesized from Kumar et al., 2015.[3]

Table 3: Inhibition of Capillary Tube Formation by PB2-DG
Cell LineConcentration (µM)% Inhibition of Tube Formation
HUVEC10Significant Inhibition
HUVEC20Strong Inhibition
HUVEC40Complete Inhibition
HPMEC10Significant Inhibition
HPMEC20Strong Inhibition
HPMEC40Complete Inhibition

Qualitative assessment based on data from Kumar et al., 2015.[3][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic effects of PB2-DG.

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the number of viable cells in a suspension.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Harvest cells and centrifuge at 100 x g for 5 minutes.

  • Resuspend the cell pellet in PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubate at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with PB2-DG for the desired time.

  • Harvest cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Capillary Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Basement membrane matrix (e.g., Matrigel)

  • 24-well plate

  • Endothelial cell growth medium

  • PB2-DG at various concentrations

Protocol:

  • Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate with 250 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in medium containing the desired concentration of PB2-DG.

  • Seed 5 x 10^4 cells onto the solidified matrix in each well.

  • Incubate at 37°C for 4-18 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

Western Blotting for VEGFR2 Phosphorylation

This technique is used to detect the levels of total and phosphorylated VEGFR2.

Materials:

  • Cell lysates

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-VEGFR2, anti-phospho-VEGFR2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity using densitometry software.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-angiogenic properties of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Cell_Culture Endothelial Cell Culture (HUVEC, HPMEC) Viability Cell Viability Assay (Trypan Blue) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Tube_Formation Tube Formation Assay Cell_Culture->Tube_Formation Migration Migration/Invasion Assay (Wound Healing/Boyden Chamber) Cell_Culture->Migration Western_Blot Western Blot Analysis (p-VEGFR2, Akt, etc.) Cell_Culture->Western_Blot PB2DG_Prep Prepare PB2-DG Solutions (Different Concentrations) PB2DG_Prep->Viability PB2DG_Prep->Apoptosis PB2DG_Prep->Tube_Formation PB2DG_Prep->Migration PB2DG_Prep->Western_Blot Data_Quant Quantify Results (IC50, % Inhibition, etc.) Viability->Data_Quant Apoptosis->Data_Quant Tube_Formation->Data_Quant Migration->Data_Quant Western_Blot->Data_Quant

Caption: Workflow for evaluating PB2-DG.

Conclusion

This compound demonstrates significant anti-angiogenic activity by directly targeting the VEGFR2 signaling pathway. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, coupled with the induction of apoptosis, makes it a compelling candidate for further investigation as a potential therapeutic agent in cancer and other angiogenesis-dependent diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings and to establish its efficacy in a preclinical setting.[3][4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antioxidant Capacity of Galloylated Procyanidins

Procyanidins, a class of flavonoids found abundantly in various plants, are well-regarded for their antioxidant properties.[1] A specific subclass, galloylated procyanidins, which are esters of procyanidins and gallic acid, have demonstrated significantly enhanced antioxidant potential, metabolic stability, and bioavailability.[1] This guide provides a comprehensive overview of the antioxidant capacity of galloylated procyanidins, focusing on their structure-activity relationship, the experimental protocols used for their evaluation, and the underlying molecular mechanisms.

Structure-Activity Relationship: The Role of Galloylation

The antioxidant activity of procyanidins is largely attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups. The addition of a galloyl moiety to the procyanidin backbone has a profound impact on this activity.

  • Increased Radical Scavenging: The galloyl group provides additional hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby enhancing the radical scavenging capacity.[2][3] Studies have shown that galloylation increases the antioxidant activity in the aqueous phase.[2][3]

  • Enhanced Stability and Bioavailability: Galloylated procyanidins exhibit greater stability against metabolic degradation compared to their non-galloylated counterparts. This increased stability contributes to higher bioavailability, allowing for more effective absorption and utilization by the body.[1]

  • Structure-Specific Efficacy: The position and degree of galloylation can influence the antioxidant potential. For instance, flavanols with a galloyl moiety demonstrate higher antioxidant activity in cellular assays, and a B-ring with a 3',4',5'-trihydroxyl group further boosts this efficacy.[4]

Quantitative Assessment of Antioxidant Capacity

The antioxidant capacity of galloylated procyanidins is evaluated using various in vitro assays. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Compound/ExtractAssayAntioxidant CapacityReference
Galloylated Dimeric ProcyanidinsAqueous Phase Antioxidant ActivityIncreased activity compared to non-galloylated dimers[2][3]
Flavanols with Galloyl MoietyCellular Antioxidant Activity (CAA)Higher activity than non-galloylated flavanols[4]
Acacia mearnsii Bark Extract (rich in galloylated procyanidins)DPPHIC50: 61.5 ± 0.5 µg/mL; TEAC: 1220 ± 8 mg TE/g[5]
Acacia mearnsii Bark Extract (rich in galloylated procyanidins)ABTSIC50: 23.3 ± 0.3 µg/mL; TEAC: 1820 ± 4 mg TE/g[5]
Acacia mearnsii Bark Extract (rich in galloylated procyanidins)ORACTEAC: 2739 ± 14 mg TE/g[5]
Quercus sideroxyla Bark Fractions (containing galloylated procyanidins)DPPH, TEAC, FRAPHigh antiradical activity[6]

Experimental Protocols

Detailed methodologies for the key assays used to determine the antioxidant capacity of galloylated procyanidins are provided below.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[8]

    • Methanol or ethanol.

    • Test samples (galloylated procyanidins) dissolved in a suitable solvent.

    • Trolox or Ascorbic Acid as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test sample and the standard.

    • Add a specific volume of the sample or standard to the DPPH working solution.[7]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8][9]

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader or spectrophotometer.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the sample.

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant activity.[10]

  • Reagents:

    • ABTS solution (e.g., 7 mM).[11]

    • Potassium persulfate solution (e.g., 2.45 mM).[11]

    • Ethanol or phosphate buffer.

    • Test samples and Trolox standard.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[11][12]

    • Dilute the ABTS•+ stock solution with ethanol or buffer to obtain a working solution with a specific absorbance at 734 nm (e.g., 0.70 ± 0.02).[10]

    • Add the test sample or standard to the ABTS•+ working solution.[10]

    • Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.[12]

    • Measure the absorbance at 734 nm.[10]

  • Data Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13]

  • Reagents:

    • Fluorescein sodium salt solution.[13]

    • AAPH solution.[13]

    • Phosphate buffer (pH 7.4).[13]

    • Test samples and Trolox standard.

    • 96-well black microplate.

  • Procedure:

    • Add the test sample or Trolox standard to the wells of the microplate.[14]

    • Add the fluorescein working solution to all wells.[14]

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[15][16]

    • Initiate the reaction by adding the AAPH solution to all wells.[14][16]

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm over a period of time (e.g., 60-180 minutes).[13][15][16]

  • Data Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.[15]

  • Principle: This assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment. It quantifies the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals in cultured cells.[17][18]

  • Reagents:

    • Human hepatocarcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells.[17][19]

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

    • AAPH or other radical initiators.

    • Test compounds and quercetin as a standard.

  • Procedure:

    • Seed cells in a 96-well microplate and allow them to attach.

    • Treat the cells with the test compound or standard for a specific period (e.g., 1 hour).

    • Wash the cells and then incubate them with DCFH-DA.

    • Induce oxidative stress by adding AAPH.

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[4]

  • Data Calculation: The CAA value is calculated based on the integrated area under the fluorescence curve, and results are often expressed as quercetin equivalents.[17]

Visualizing Experimental and Molecular Mechanisms

To better illustrate the processes involved in assessing and understanding the antioxidant capacity of galloylated procyanidins, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Extract Plant Material (e.g., Grape Seed, Bark) Fractionation Extraction & Fractionation (e.g., HPLC, Column Chromatography) Extract->Fractionation Isolate Isolation of Galloylated Procyanidins Fractionation->Isolate DPPH DPPH Assay Isolate->DPPH ABTS ABTS Assay Isolate->ABTS ORAC ORAC Assay Isolate->ORAC CAA Cellular Antioxidant Assay (CAA) Isolate->CAA IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC ORAC_val ORAC Value Calculation ORAC->ORAC_val CAA_val CAA Value Calculation CAA->CAA_val Comparison Structure-Activity Relationship Analysis IC50->Comparison TEAC->Comparison ORAC_val->Comparison CAA_val->Comparison

Caption: Workflow for evaluating the antioxidant capacity of galloylated procyanidins.

A key mechanism through which procyanidins, including their galloylated forms, exert their antioxidant effects at the cellular level is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21][22] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[21][23]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[21] Oxidative stress or the presence of Nrf2 activators like galloylated procyanidins leads to the dissociation of Nrf2 from Keap1.[21] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[21] This binding initiates the transcription of several protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress.[20][21]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GP Galloylated Procyanidins Keap1_Nrf2 Keap1-Nrf2 Complex GP->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates Antioxidant_Enzymes->ROS neutralizes

Caption: Activation of the Nrf2 antioxidant pathway by galloylated procyanidins.

Conclusion

Galloylated procyanidins represent a class of potent natural antioxidants with enhanced stability and bioavailability compared to their non-galloylated precursors. Their superior radical scavenging capabilities, demonstrable through a variety of in vitro assays, and their ability to modulate cellular antioxidant defense mechanisms like the Nrf2 pathway, underscore their significant potential for applications in pharmaceuticals, nutraceuticals, and functional foods.[1][20] Further research into the specific structure-function relationships and in vivo efficacy of different galloylated procyanidins will be crucial for the development of novel therapeutic strategies against oxidative stress-related diseases.

References

Procyanidin B2 3,3'-di-O-gallate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Bioactive Procyanidin for Drug Development Professionals, Researchers, and Scientists

Core Compound Identification

ParameterValueReference
CAS Number 79907-44-1[1][2]
Molecular Weight 882.73 g/mol [1]
Molecular Formula C₄₄H₃₄O₂₀

Executive Summary

Procyanidin B2 3,3'-di-O-gallate is a naturally occurring flavan-3-ol, a type of polyphenol found in sources such as grape seeds. As a dimeric procyanidin, it is composed of two epicatechin units, each esterified with a gallic acid molecule. This compound has garnered significant interest within the scientific community for its potent biological activities, which span anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its study, and an in-depth analysis of its impact on key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological effects in preclinical studies, highlighting its potential as a therapeutic agent.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of this compound, particularly in the context of prostate cancer. Studies have shown that this compound can inhibit the growth and proliferation of prostate cancer cells and, notably, target cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence. The anti-cancer effects are mediated through the modulation of several critical signaling pathways, including the Notch1, NF-κB, Stat3, and AP1 pathways.

Immunomodulatory and Anti-inflammatory Effects

This compound also exhibits potent immunomodulatory and anti-inflammatory activities. It has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by suppressing the activation and pro-inflammatory functions of CD4+ T cells. This effect is linked to the inhibition of glycolysis in these immune cells. Furthermore, it can suppress Toll-like receptor 7 (TLR7) signaling in dendritic cells, suggesting a role in mitigating certain inflammatory skin conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Cell Culture of Human Prostate Cancer Cell Lines
  • Cell Lines: LNCaP, C4-2B, 22Rv1, PC3, and DU145.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Prostasphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

  • Prostate cancer cells are harvested and resuspended in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

  • Cells are plated at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

  • The cells are treated with varying concentrations of this compound.

  • After 7-10 days of incubation, the number and size of the formed prostaspheres are quantified using a microscope.

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules.

  • Cells are treated with this compound for the desired time.

  • Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., Notch1, HES-1) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in Complete Freund's Adjuvant (CFA).

  • On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

  • This compound or vehicle is administered orally daily, starting from a specified day post-immunization.

  • Clinical signs of EAE are scored daily on a scale of 0 to 5.

Isolation and Culture of Murine CD4+ T Cells
  • Spleens are harvested from mice, and a single-cell suspension is prepared.

  • Red blood cells are lysed using ACK lysis buffer.

  • CD4+ T cells are isolated from the splenocyte suspension using magnetic-activated cell sorting (MACS) with CD4 microbeads.

  • The purified CD4+ T cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of this compound.

Glycolysis Stress Test

This assay measures the glycolytic function of cells using a Seahorse XF Analyzer.

  • Cells (e.g., activated CD4+ T cells) are seeded in a Seahorse XF cell culture microplate.

  • The culture medium is replaced with a specialized glycolysis stress test medium.

  • The extracellular acidification rate (ECAR) is measured sequentially after the injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

  • This allows for the determination of key parameters of glycolysis, including the glycolytic rate and glycolytic capacity.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling pathways.

Inhibition of the Notch1 Signaling Pathway

In prostate cancer stem cells, this compound has been shown to inhibit the Notch1 signaling pathway. This pathway is crucial for the self-renewal and maintenance of cancer stem cells. The compound downregulates the expression of the active form of Notch1 (cleaved Notch1) and its downstream target gene, HES-1.

Notch1_Pathway Jagged1 Jagged1 Notch1 Receptor Notch1 Receptor Jagged1->Notch1 Receptor Binds to Cleaved Notch1 (NICD) Cleaved Notch1 (NICD) Notch1 Receptor->Cleaved Notch1 (NICD) Cleavage CSL CSL Cleaved Notch1 (NICD)->CSL Activates HES-1 HES-1 CSL->HES-1 Promotes Transcription This compound This compound This compound->Cleaved Notch1 (NICD) Inhibits T_Cell_Metabolism T Cell Activation T Cell Activation Glycolysis Glycolysis T Cell Activation->Glycolysis Upregulates Effector Functions Effector Functions Glycolysis->Effector Functions Supports Pro-inflammatory Cytokines Pro-inflammatory Cytokines Effector Functions->Pro-inflammatory Cytokines Production of This compound This compound This compound->Glycolysis Inhibits Transcription_Factor_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB NF-κB Pro-inflammatory Stimuli->NF-κB Stat3 Stat3 Pro-inflammatory Stimuli->Stat3 AP1 AP1 Pro-inflammatory Stimuli->AP1 Pro-survival & Proliferative Genes Pro-survival & Proliferative Genes NF-κB->Pro-survival & Proliferative Genes Activate Transcription Stat3->Pro-survival & Proliferative Genes Activate Transcription AP1->Pro-survival & Proliferative Genes Activate Transcription This compound This compound This compound->NF-κB This compound->Stat3 This compound->AP1

References

Unveiling Procyanidin B2 3,3'-di-O-gallate: A Technical Guide to its Discovery, Isolation, and Characterization from Grape Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2 3,3'-di-O-gallate (B2G2), a dimeric proanthocyanidin gallate ester found in grape seeds (Vitis vinifera), has emerged as a molecule of significant interest in the scientific community. It has been identified as one of the most biologically active constituents within grape seed extract (GSE), demonstrating potent anticancer and chemopreventive properties. Notably, research has highlighted its efficacy against various malignancies, including prostate cancer.[1][2] The complex nature of grape seed extract, a rich amalgam of polyphenols such as gallic acid, catechin, epicatechin, and a variety of procyanidin oligomers, necessitates sophisticated methods for the isolation and purification of specific bioactive compounds like B2G2. The process is often described as labor-intensive and expensive, underscoring the need for a comprehensive understanding of the methodologies involved.[1] This technical guide provides an in-depth overview of the discovery, and more importantly, a detailed protocol for the isolation and characterization of this compound from grape seeds, tailored for researchers and professionals in the field of drug development.

Experimental Protocols

The isolation of this compound from grape seeds is a multi-step process that begins with the extraction of total proanthocyanidins, followed by fractionation and purification to isolate the specific dimeric gallate ester.

Extraction of Total Proanthocyanidins from Grape Seeds

The initial step involves the extraction of the crude proanthocyanidin mixture from grape seeds.

  • Materials:

    • Grape seeds (Vitis vinifera)

    • Acetone (70%)

    • Ethyl acetate

    • Methanol

    • Deionized water

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Grape seeds are ground into a fine powder.

    • The powdered seeds are extracted with 70% aqueous acetone at room temperature with constant stirring. This solvent is effective for extracting a broad range of polyphenols.

    • The mixture is then centrifuged to separate the solid residue from the liquid extract.

    • The supernatant is collected, and the acetone is removed under reduced pressure using a rotary evaporator.

    • The resulting aqueous solution is then partitioned with ethyl acetate. The ethyl acetate fraction, containing the proanthocyanidins, is collected.

    • The ethyl acetate is evaporated to dryness to yield the crude grape seed extract (GSE).

Fractionation by Gel Permeation Chromatography (GPC)

The crude GSE is then fractionated based on molecular size to separate the oligomeric procyanidins from monomers and larger polymers.

  • Materials:

    • Crude GSE

    • ToyoPearl HW-40S resin (or equivalent size-exclusion chromatography resin)

    • Glass chromatography column (e.g., 25 x 400 mm)

    • Methanol (HPLC grade)

    • Fraction collector

    • UV detector (280 nm)

  • Procedure:

    • A glass column is packed with ToyoPearl HW-40S resin and equilibrated with methanol.

    • A methanolic solution of the crude GSE (e.g., 200 mg) is loaded onto the column.[2]

    • The compounds are eluted with methanol at a constant flow rate (e.g., 1.2 ml/min).[2]

    • The elution is monitored at 280 nm, the characteristic absorbance wavelength for flavan-3-ols.

    • Fractions are collected at regular intervals. Fractions containing dimeric and trimeric procyanidins are pooled based on the elution profile.

High-Resolution Purification by Preparative HPLC or HSCCC

For the final purification of this compound, high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) is employed.

  • Preparative HPLC:

    • Column: A reversed-phase C18 or a diol-based column is suitable. Diol columns can provide separation based on the degree of polymerization.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.

    • Detection: UV detector at 280 nm.

    • Procedure: The pooled fractions from GPC are concentrated and injected into the preparative HPLC system. Fractions corresponding to the peak of this compound are collected.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can irreversibly adsorb procyanidins.

    • Solvent Systems: Ternary or quaternary solvent systems are used. Examples include ethyl acetate/2-propanol/water or ethyl acetate/1-butanol/water in various ratios.[3]

    • Procedure: The enriched fraction is subjected to HSCCC to yield highly purified this compound.

Structural Elucidation and Characterization

The identity and purity of the isolated compound are confirmed using various analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. Tandem MS (MS/MS) can be used to confirm the structure through fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of procyanidins.

  • Enzymatic Hydrolysis: Treatment with tannase can be used to hydrolyze the gallate ester linkages, releasing gallic acid and procyanidin B2, which can be identified by HPLC. This confirms the presence of the galloyl moieties.[2]

Data Presentation

Quantitative Yield and Purity

The isolation of this compound from grape seed extract is a meticulous process with yields that reflect the complexity of the starting material.

ParameterValueReference
Yield from Grape Seed Extract 0.3–0.4%[4]
Purity (Post-purification) >95% (as determined by HPLC)Inferred from standard practices for bioactive compound isolation.
Analytical Characterization Methods

A combination of modern analytical techniques is crucial for the unequivocal identification of this compound.

Analytical TechniquePurpose
Gel Permeation Chromatography (GPC) Fractionation based on molecular size.
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment.
High-Speed Counter-Current Chromatography (HSCCC) High-resolution purification.
Mass Spectrometry (MS/MS) Molecular weight determination and structural confirmation.
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation.
Enzymatic Hydrolysis (with tannase) Confirmation of gallate ester linkages.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction 1. Extraction cluster_fractionation 2. Fractionation cluster_purification 3. Purification cluster_characterization 4. Characterization start Ground Grape Seeds extraction 70% Acetone Extraction start->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Rotary Evaporation (Remove Acetone) centrifugation->evaporation1 partition Ethyl Acetate Partitioning evaporation1->partition evaporation2 Rotary Evaporation (Yields Crude GSE) partition->evaporation2 gpc Gel Permeation Chromatography (ToyoPearl HW-40S) evaporation2->gpc fractions Collect Dimer/Trimer Fractions gpc->fractions hplc Preparative HPLC (C18 or Diol) fractions->hplc hsccc or HSCCC fractions->hsccc pure_b2g2 Pure Procyanidin B2 3,3'-di-O-gallate hplc->pure_b2g2 hsccc->pure_b2g2 ms MS/MS pure_b2g2->ms nmr NMR pure_b2g2->nmr hydrolysis Enzymatic Hydrolysis pure_b2g2->hydrolysis

Caption: Isolation and purification workflow for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and apoptosis.

signaling_pathways cluster_b2g2 cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Pathways B2G2 Procyanidin B2 3,3'-di-O-gallate NFkB NF-κB B2G2->NFkB Stat3 Stat3 B2G2->Stat3 AP1 AP1 B2G2->AP1 Akt Akt/mTOR B2G2->Akt VEGFR2 VEGFR2 B2G2->VEGFR2 Bcl2 Bcl-2 B2G2->Bcl2 Survivin Survivin B2G2->Survivin ROS ↑ Reactive Oxygen Species B2G2->ROS induces p53 ↑ p53 B2G2->p53 Apoptosis Apoptosis NFkB->Apoptosis Stat3->Apoptosis Akt->Apoptosis Bcl2->Apoptosis Survivin->Apoptosis ROS->Apoptosis Bax ↑ Bax p53->Bax Caspases ↑ Caspase Activity Bax->Caspases Caspases->Apoptosis

Caption: Inhibition of pro-survival and induction of pro-apoptotic pathways by B2G2.

Conclusion

The discovery and isolation of this compound from grape seeds represent a significant advancement in the identification of potent, naturally derived anticancer agents. While the isolation process is challenging, the detailed methodologies outlined in this guide provide a framework for researchers to obtain this promising compound for further investigation. The elucidation of its mechanisms of action, involving the modulation of critical cellular signaling pathways, opens new avenues for the development of novel cancer therapeutics. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.

References

Procyanidin B2 3,3'-di-O-gallate: A Technical Guide to its Angiopreventive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B2 3,3'-di-O-gallate (B2G2), a polyphenolic compound predominantly found in grape seed extract, has emerged as a potent natural agent with significant angiopreventive properties. This technical guide provides a comprehensive overview of the current scientific understanding of B2G2's role in inhibiting angiogenesis, the physiological process of forming new blood vessels. Angiogenesis is a critical hallmark of cancer progression and various other pathologies. This document details the molecular mechanisms of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways affected by B2G2. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cardiovascular disease, and drug development who are exploring novel therapeutic strategies targeting angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process essential for growth, development, and wound healing. However, pathological angiogenesis is a key driver of several diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis by supplying nutrients and oxygen to malignant tissues. The inhibition of angiogenesis, termed angioprevention, has therefore become a cornerstone of modern cancer therapy.

Natural compounds have garnered significant attention as potential sources of angiopreventive agents due to their favorable safety profiles and diverse mechanisms of action. Among these, this compound (B2G2), a dimeric proanthocyanidin, has demonstrated promising anti-angiogenic activity.[1][2][3] This guide delves into the technical details of B2G2's angiopreventive effects, providing a foundation for further research and development.

Molecular Mechanisms of Angioprevention

B2G2 exerts its anti-angiogenic effects through a multi-targeted approach, primarily by interfering with key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. The principal mechanisms identified to date are the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway and the disruption of integrin-mediated cell-matrix interactions.[1][2][3]

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, play a pivotal role in initiating and sustaining angiogenesis. B2G2 has been shown to directly target this critical axis.[1][3]

  • VEGFR2/PI3K/Akt Pathway: B2G2 inhibits the phosphorylation and activation of VEGFR2, the primary receptor for VEGF. This, in turn, blocks the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][3] The PI3K/Akt pathway is crucial for endothelial cell survival, proliferation, and migration. By inhibiting this pathway, B2G2 effectively curtails these fundamental angiogenic processes.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Activates B2G2 This compound (B2G2) B2G2->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Promotes

Figure 1: Inhibition of the VEGFR2/PI3K/Akt Signaling Pathway by B2G2.
Disruption of Integrin Signaling

Integrins are transmembrane receptors that mediate the attachment of endothelial cells to the extracellular matrix (ECM), a critical step for cell migration and invasion. B2G2 has been shown to interfere with integrin signaling, further contributing to its anti-angiogenic effects.[1][3]

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting pro-angiogenic signaling, B2G2 directly impacts endothelial cell viability. Studies have demonstrated that B2G2 induces apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs).[1][2][3] This is achieved by modulating the expression of key apoptosis-regulating proteins. Furthermore, B2G2 causes a G1 phase arrest in the cell cycle of HUVECs, preventing their proliferation.[1][2][3]

Inhibition of Matrix Metalloproteinases (MMPs)

While direct studies on B2G2's effect on MMPs are limited, research on procyanidins, in general, suggests a role in inhibiting MMPs. These enzymes are crucial for degrading the ECM, allowing endothelial cells to migrate and form new vessels.

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the key quantitative findings from in vitro studies investigating the anti-angiogenic effects of this compound.

Table 1: Effect of B2G2 on Endothelial Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)EffectReference
HUVEC10 - 4024Inhibition of cell growth and induction of cell death[1][2]
HPMEC10 - 4024Inhibition of cell growth and induction of cell death[1][2]

Table 2: Effect of B2G2 on Endothelial Cell Cycle and Apoptosis

Cell LineConcentration (µM)Incubation Time (hours)EffectReference
HUVEC10 - 4024G1 phase cell cycle arrest[1][2]
HUVEC10 - 4024Induction of apoptosis[1][2]

Table 3: Effect of B2G2 on In Vitro Angiogenesis (Tube Formation)

Cell LineConcentration (µM)Incubation Time (hours)EffectReference
HUVEC10 - 40Not specifiedInhibition of capillary-like tube formation[1]
HPMEC10 - 40Not specifiedInhibition of capillary-like tube formation[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anti-angiogenic properties of B2G2.

Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Prostate Microvascular Endothelial Cells (HPMECs) are commonly used.

  • Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors and 2% fetal bovine serum (FBS).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (Trypan Blue Exclusion)
  • Seed HUVECs or HPMECs in 6-well plates at a density of approximately 5 x 10⁴ cells/well.

  • Allow cells to adhere for 24 hours.

  • Treat cells with varying concentrations of B2G2 (e.g., 10, 20, 30, 40 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Harvest cells by trypsinization.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.

  • Calculate the percentage of viable cells and total cell number.

In Vitro Angiogenesis (Tube Formation) Assay
  • Thaw Matrigel (or another basement membrane matrix) on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs or HPMECs and resuspend them in EGM-2 medium containing a low serum concentration (e.g., 0.5-1% FBS).

  • Add varying concentrations of B2G2 or vehicle control to the cell suspension.

  • Seed the cell suspension onto the solidified Matrigel.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize the formation of capillary-like structures (tubes) using an inverted microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Matrigel Coat wells with Basement Membrane Matrix Seed Seed Cells onto Matrix Matrigel->Seed Cells Prepare Endothelial Cell Suspension Treatment Add B2G2 or Vehicle Control Cells->Treatment Treatment->Seed Incubate Incubate (4-18h) Seed->Incubate Visualize Visualize Tube Formation (Microscopy) Incubate->Visualize Quantify Quantify Angiogenesis (Image Analysis) Visualize->Quantify

Figure 2: Experimental Workflow for the In Vitro Tube Formation Assay.
Western Blot Analysis

  • Treat HUVECs with B2G2 at desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis
  • Treat HUVECs with B2G2 for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Treat HUVECs with B2G2 for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion and Future Directions

This compound has demonstrated significant potential as a natural angiopreventive agent. Its ability to target multiple critical pathways in angiogenesis, including VEGFR2 and integrin signaling, while also inducing apoptosis and cell cycle arrest in endothelial cells, underscores its promise for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of B2G2.

Future research should focus on in vivo studies to validate the anti-angiogenic efficacy of B2G2 in relevant animal models of cancer and other angiogenesis-dependent diseases. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its bioavailability and optimal dosing. The development of novel delivery systems could also enhance its therapeutic efficacy. Continued exploration of B2G2 and related procyanidins will undoubtedly contribute to the development of new and effective angiopreventive strategies.

References

Methodological & Application

Application Note & Protocol: HPLC-MS/MS Analysis of Procyanidin B2 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B2 3,3'-di-O-gallate is a B-type proanthocyanidin dimer found in various natural sources, including grape seeds.[1] It is a gallate ester formed from the condensation of gallic acid and Procyanidin B2.[1] This compound has garnered significant interest due to its potential health benefits, including antioxidant and neuroprotective effects, and its potential role in targeting cancer stem cells.[1][2][3] Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, quality control of natural products, and understanding its biological activity. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Information
CompoundThis compound
Alternate Names (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate; 3,3'-Digalloylprocyanidin B2; Proanthocyanidin B2 3,3'-O-gallate[4]
CAS Number 79907-44-1[4]
Molecular Formula C₄₄H₃₄O₂₀[4]
Molecular Weight 882.73 g/mol [4]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract this compound from the matrix and remove interfering substances.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polyamide)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or PVDF)

Protocol for Plant-Based Matrices (e.g., Grape Seed Extract):

  • Extraction:

    • Accurately weigh 1 gram of the homogenized sample.

    • Add 10 mL of 70% acetone in water (v/v).

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with the pellet.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the acetone from the combined supernatant under a gentle stream of nitrogen at 40°C.

  • Clean-up (using SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove sugars and other polar impurities.

    • Elute the procyanidins with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40-95% B; 18-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the MS/MS method. Based on the fragmentation patterns of procyanidins, the following Multiple Reaction Monitoring (MRM) transitions can be used for this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 881.72729.6525577.1335
Internal Standard (e.g., Procyanidin B2)577.13425.0820289.0730

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC-MS/MS method. These values are typical and may vary depending on the instrument and matrix.

ParameterExpected Value
Retention Time (RT) 10 - 15 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing extraction Extraction (70% Acetone) cleanup Clean-up (SPE) extraction->cleanup Supernatant reconstitution Reconstitution cleanup->reconstitution Eluate hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: HPLC-MS/MS experimental workflow for this compound analysis.

Procyanidin B2 Fragmentation Pathway

fragmentation_pathway cluster_frags MS/MS Fragments cluster_sub_frags Further Fragmentation of Procyanidin B2 parent This compound [M-H]⁻ m/z 881.7 frag1 [M-H - Galloyl]⁻ m/z 729.6 parent->frag1 -152 Da frag2 [M-H - 2xGalloyl]⁻ (Procyanidin B2) m/z 577.1 frag1->frag2 -152 Da sub_frag1 [M-H - 2xGalloyl - C₈H₈O₃]⁻ (Retro-Diels-Alder) m/z 425.1 frag2->sub_frag1 RDA sub_frag2 Epicatechin [M-H]⁻ m/z 289.1 frag2->sub_frag2 Interflavan Bond Cleavage

References

Application Notes and Protocols for Cell Viability Assay using Procyanidin B2 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2 3,3'-di-O-gallate (B2G2) is a bioactive polyphenolic compound found in sources such as grape seed extract.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, particularly in prostate cancer.[1][2][3] These application notes provide a detailed protocol for assessing the cytotoxic effects of B2G2 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. Additionally, we summarize key quantitative data from published studies and provide a visual representation of a critical signaling pathway affected by B2G2.

Data Presentation

The following table summarizes the dose- and time-dependent effects of this compound (B2G2) on the viability and growth of various human prostate cancer cell lines.

Cell LineConcentration (µM)Incubation Time (hours)EffectReference
LNCaP252440% cell death[2]
LNCaP502456% cell death[2]
LNCaP254839% cell death[2]
LNCaP504859% cell death[2]
22Rv1502415% cell death[2]
22Rv11002431% cell death[2]
22Rv1504814% cell death[2]
22Rv11004844% cell death[2]
PC3252427% growth inhibition[3]
PC3502438% growth inhibition[3]
PC31002437% growth inhibition[3]
PC3254814% growth inhibition[3]
PC3504848% growth inhibition[3]
PC31004874% growth inhibition[3]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is designed for assessing the effect of this compound on the viability of adherent cancer cell lines in a 96-well plate format.

Materials:

  • This compound (B2G2)

  • Cancer cell line of interest (e.g., LNCaP, 22Rv1, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of B2G2 in DMSO.

    • On the day of treatment, prepare serial dilutions of B2G2 in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest B2G2 concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared B2G2 dilutions or control solutions.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of B2G2 that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualization of Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Analyze data (% cell viability, IC50) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

G B2G2 This compound ROS ↑ Reactive Oxygen Species (ROS) B2G2->ROS MKP_inhibition Inhibition of MAP Kinase Phosphatase (MKP) ROS->MKP_inhibition AMPK_activation ↑ AMPK Activation ROS->AMPK_activation ERK_activation ↑ Sustained ERK1/2 Activation MKP_inhibition->ERK_activation Cell_Death Apoptotic Cell Death ERK_activation->Cell_Death AMPK_activation->Cell_Death

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Procyanidin B2 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Procyanidin B2 3,3'-di-O-gallate is a polyphenolic compound found in various natural sources, including grape seeds[1]. Like many procyanidins, it exhibits significant antioxidant properties, which are of great interest for applications in pharmaceuticals, nutraceuticals, and functional foods. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. This document provides detailed protocols for commonly used in vitro and cell-based assays to quantify the antioxidant activity of this compound.

In Vitro Chemical Assays

In vitro chemical assays are rapid and cost-effective methods to screen for antioxidant capacity. They are based on the ability of an antioxidant to reduce a colored oxidant, leading to a change in absorbance that can be measured spectrophotometrically.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants[2][3]. The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant[3].

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation[3].

    • This compound Sample Solutions: Prepare a series of dilutions of the test compound in the same solvent used for the DPPH solution.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control[3].

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solutions to the wells.

    • Add an equal volume of the DPPH working solution to each well[3].

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes)[3].

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader[2].

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [2]

    • Plot the percentage of scavenging activity against the concentration of the sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation:

CompoundIC50 (µg/mL)Reference
This compoundData not available in provided search results-
Gallic Acid Hydrate1.03 ± 0.25[4]
(+)-Catechin Hydrate3.12 ± 0.51[4]
Caffeic Acid1.59 ± 0.06[4]

Note: Specific IC50 values for this compound were not found in the provided search results, but related compounds are listed for comparison.

DPPH_Workflow prep Reagent Preparation (DPPH, Sample, Control) reaction Reaction Setup (Mix Sample and DPPH) prep->reaction incubation Incubation (Dark, Room Temp) reaction->incubation measurement Absorbance Measurement (~517 nm) incubation->measurement analysis Data Analysis (% Scavenging, IC50) measurement->analysis

Caption: Workflow for the ABTS radical cation decolorization assay.

Cell-Based Assays

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the antioxidant compound.[5]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence.[6][7]

Experimental Protocol:

  • Cell Culture:

    • Culture adherent cells, such as HepG2 or HeLa, in a 96-well black fluorescence cell culture plate until they reach 90-100% confluency.[7][8]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS or HBSS).[7]

    • Add a solution of DCFH-DA probe to all wells.[7]

    • Add the this compound sample solutions or a standard antioxidant (e.g., Quercetin) to the respective wells.[7]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[7]

    • Remove the solution and wash the cells again.

    • Add a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[8]

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm using a fluorescent microplate reader at 37°C.[7][8]

    • Take readings at regular intervals (e.g., every 1-5 minutes) for a total of 60 minutes.[7][8]

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence versus time plot for both the control and sample-treated cells.

    • The antioxidant activity is determined by the degree of fluorescence inhibition.

    • Results can be expressed as Quercetin Equivalents (QE).

Data Presentation:

Fruit ExtractCAA Value (µmol QE/100g)Reference
BlueberryHigh[5]
CranberryMedium-High[5]
AppleMedium[5]
Red GrapeMedium[5]
Green GrapeLow[5]

Note: Specific CAA values for this compound were not found in the provided search results. Data for fruit extracts known to contain procyanidins are presented for context.

Cellular Antioxidant Activity (CAA) Assay Workflow:

CAA_Workflow cell_culture Culture Adherent Cells (e.g., HepG2) probe_loading Load Cells with DCFH-DA cell_culture->probe_loading antioxidant_treatment Treat with Procyanidin B2 3,3'-di-O-gallate probe_loading->antioxidant_treatment ros_induction Induce Oxidative Stress (e.g., AAPH) antioxidant_treatment->ros_induction fluorescence_reading Measure Fluorescence (Ex: ~480nm, Em: ~530nm) ros_induction->fluorescence_reading data_analysis Data Analysis (AUC, QE) fluorescence_reading->data_analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathways

This compound may exert its antioxidant effects through various cellular signaling pathways. For instance, it has been shown to activate the Nrf2-HO-1/NQO1 pathway, which is a key regulator of the cellular antioxidant response.[9]

Nrf2-Keap1 Signaling Pathway in Antioxidant Response:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PB2G Procyanidin B2 3,3'-di-O-gallate PB2G->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of

Caption: Simplified Nrf2-Keap1 signaling pathway for antioxidant response.

Conclusion: The antioxidant activity of this compound can be comprehensively evaluated using a combination of in vitro chemical assays and cell-based assays. The DPPH and ABTS assays provide a rapid assessment of its radical scavenging capabilities, while the CAA assay offers insights into its efficacy in a more biologically relevant context. Further investigation into its influence on cellular signaling pathways, such as the Nrf2 pathway, can elucidate the molecular mechanisms underlying its protective effects against oxidative stress.

References

Procyanidin B2 3,3'-di-O-gallate: A Potent Inducer of Apoptosis in Prostate Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Procyanidin B2 3,3'-di-O-gallate (B2G2), a naturally occurring polyphenol found in grape seed extract, has emerged as a promising anti-cancer agent.[1][2] Extensive research has demonstrated its potent efficacy in inducing apoptosis (programmed cell death) in various human prostate cancer (PCa) cell lines.[1][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the apoptotic effects of B2G2 on prostate cancer cells.

B2G2's mechanism of action is multifaceted, involving the targeting of key survival signaling pathways and the induction of oxidative stress.[1][3][5] It has been shown to inhibit the transcriptional activity of NF-κB and AP1, and the nuclear translocation of Stat3, which are critical for the growth and survival of cancer cells.[1][2][6] Furthermore, B2G2 treatment leads to a decrease in the expression of the anti-apoptotic protein survivin and an increase in the cleavage of PARP, a hallmark of apoptosis.[1][2] Additionally, B2G2 induces the generation of reactive oxygen species (ROS), leading to sustained activation of ERK1/2 and AMPK signaling pathways, ultimately contributing to cancer cell death.[3][5]

These notes provide a summary of the quantitative effects of B2G2 on prostate cancer cell lines and detailed protocols for key experiments to assess its apoptotic-inducing capabilities.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various prostate cancer cell lines.

Table 1: Effect of this compound on Prostate Cancer Cell Viability and Death.

Cell LineTreatment Concentration (µM)Treatment Duration (h)Effect on Cell Viability/DeathReference
LNCaP2524~40% cell death[4]
LNCaP5024~56% cell death[4]
LNCaP2548~39% cell death[4]
LNCaP5048~59% cell death[4]
22Rv15024~15% cell death[4]
22Rv110024~31% cell death[4]
22Rv15048~14% cell death[4]
22Rv110048~44% cell death[4]

Table 2: Apoptosis Rates in Prostate Cancer Cells Treated with this compound.

Cell LineTreatment Concentration (µM)Treatment Duration (h)Apoptosis RateReference
22Rv15024~34%[1]
22Rv110024~71%[1]
22Rv15048~41%[1]
22Rv110048~64%[1]
PC3Not specifiedNot specifiedMarginal apoptotic death[1]

Table 3: Effect of this compound on Colony Formation of Prostate Cancer Cells.

Cell LineTreatment Concentration (µM)Inhibition of Colony FormationReference
PC325~50%[1]
PC350-200Complete inhibition[1]
22Rv125~5%[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in prostate cancer cells.

B2G2_Signaling_Pathway cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects B2G2 This compound (B2G2) NFkB NF-κB B2G2->NFkB Stat3 Stat3 B2G2->Stat3 AP1 AP1 B2G2->AP1 ROS ↑ Reactive Oxygen Species (ROS) B2G2->ROS Survivin Survivin NFkB->Survivin Stat3->Survivin AP1->Survivin Apoptosis Apoptosis Survivin->Apoptosis | ERK ↑ p-ERK1/2 ROS->ERK AMPK ↑ p-AMPK ROS->AMPK ERK->Apoptosis AMPK->Apoptosis

Caption: B2G2 induced apoptosis signaling pathways in prostate cancer cells.

Experimental Workflows

The following diagrams outline the workflows for key experimental protocols.

Apoptosis_Assay_Workflow start Prostate Cancer Cells treatment Treat with B2G2 or Vehicle Control start->treatment harvest Harvest and Wash Cells treatment->harvest resuspend Resuspend in 1X Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at Room Temperature (in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Western_Blot_Workflow start B2G2-Treated Prostate Cancer Cells lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-PARP, anti-Survivin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analyze Protein Expression detection->end

Caption: General workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human prostate cancer cell lines such as PC3, 22Rv1, and C4-2B can be used.[1]

  • Culture Conditions: Culture the cells in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • B2G2 Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treatment: When cells reach 60-70% confluency, replace the medium with fresh medium containing the desired concentrations of B2G2 or vehicle (DMSO) as a control.

Cell Viability Assay (Trypan Blue Exclusion)
  • After treatment with B2G2 for the desired time, detach the cells using trypsin-EDTA.

  • Collect the cells by centrifugation and resuspend them in a known volume of PBS.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Preparation: Following treatment with B2G2, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[6][7]

Western Blot Analysis
  • Protein Extraction: After B2G2 treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, cleaved PARP, survivin, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
  • Nuclear Extract Preparation: Following B2G2 treatment, prepare nuclear extracts from the prostate cancer cells.

  • Oligonucleotide Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with [γ-32P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe to a parallel reaction.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Autoradiography: Dry the gel and expose it to an X-ray film to visualize the bands. A shifted band indicates the binding of NF-κB to the DNA probe.[2][10]

Conclusion

This compound is a potent inducer of apoptosis in prostate cancer cells, acting through the modulation of multiple key signaling pathways. The protocols outlined in this document provide a framework for the investigation of B2G2's anti-cancer effects and its mechanism of action. These studies will be valuable for the further development of B2G2 as a potential therapeutic agent for prostate cancer.

References

Application Notes and Protocols for Procyanidin B2 3,3'-di-O-gallate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2 3,3'-di-O-gallate (B2G2) is a bioactive polyphenolic compound found in grape seed extract.[1][2] Emerging research has highlighted its potential as a therapeutic agent in various diseases, including cancer and inflammatory conditions. In cell culture experiments, B2G2 has demonstrated a range of effects, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cell proliferation and survival. These application notes provide a comprehensive overview of the use of B2G2 in cell culture, including its mechanisms of action, protocols for key experiments, and quantitative data to guide researchers in their studies.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, making it a molecule of interest for therapeutic development. Its primary activities observed in in vitro studies include anti-cancer, anti-angiogenic, anti-inflammatory, and antioxidant effects.

Anti-Cancer Effects

In various cancer cell lines, particularly prostate cancer, B2G2 has been shown to inhibit cell growth, decrease clonogenicity, and induce both cell cycle arrest and apoptotic cell death.[1][3] These effects are mediated through the targeting of several key transcription factors and signaling pathways:

  • Inhibition of NF-κB, Stat3, and AP1: B2G2 significantly inhibits the transcriptional activity of NF-κB and activator protein 1 (AP1), and the nuclear translocation of signal transducer and activator of transcription 3 (Stat3) in prostate cancer cells.[1] This leads to the downregulation of survival proteins like survivin and an increase in the apoptotic marker, cleaved PARP.[1]

  • Induction of Oxidative Stress: In prostate cancer cells, B2G2 can increase the generation of reactive oxygen species (ROS), leading to oxidative stress-mediated cell death.[4][5] This is achieved by inhibiting the mitochondrial electron transport chain complex III activity, which in turn enhances mitochondrial superoxide generation.[4]

  • Activation of ERK1/2 and AMPK: The B2G2-induced ROS leads to the sustained activation of ERK1/2, which is a result of the inhibition of MAP kinase phosphatase (MKP) activity.[4][5] Additionally, B2G2 can decrease cellular ATP levels, leading to the activation of AMPKα, further contributing to cell death.[4][5]

  • Targeting Cancer Stem Cells: B2G2 has been shown to target cancer stem cells (CSCs) in prostate cancer by suppressing the Notch1 signaling pathway.[6]

Anti-Angiogenic Effects

B2G2 demonstrates potent anti-angiogenic properties by targeting endothelial cells. It inhibits the growth, motility, and capillary tube formation of human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs).[2][7][8] The underlying mechanisms include:

  • Targeting VEGFR2/PI3K/Akt and Integrin Signaling: B2G2 inhibits key signaling molecules crucial for endothelial cell survival, proliferation, and motility, including VEGFR2, PI3K, and Akt.[2][7][8]

  • Induction of Cell Cycle Arrest and Apoptosis: In HUVECs, B2G2 causes a G1 phase cell cycle arrest by downregulating cyclins (D1 and A) and CDKs (Cdk2 and Cdc2) and upregulating CDK inhibitors (p21 and p27).[2][7] It also induces apoptosis by increasing the expression of p53, Bax, and Smac/Diablo, while decreasing Bcl-2 and survivin levels.[2][7]

Immuno-modulatory and Anti-inflammatory Effects

B2G2 exhibits significant anti-inflammatory and immunomodulatory activities by affecting various immune cells:

  • Inhibition of T Cell Cytokine Production: B2G2 suppresses the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in CD4+ T cells.[9][10][11] This is achieved by inhibiting glycolytic activity through the mTOR-HIF-1α pathway and by regulating glutamine influx via direct interaction with the transporter ASCT2.[9][10]

  • Suppression of TLR Signaling in Dendritic Cells: In dendritic cells, B2G2 inhibits the signaling of endosomal Toll-like receptors (TLR7 and TLR9) by inhibiting endosomal acidification.[12] This leads to a decrease in cytokine production in response to TLR ligands.[12]

Neuroprotective Effects

In neuronal cell models, this compound has shown neuroprotective properties. It can protect HT22 murine hippocampal cells from glutamate-induced toxicity by blocking the accumulation of intracellular ROS and inhibiting the phosphorylation of MAP kinases (ERK, p38, and JNK).[13]

Data Presentation

The following tables summarize the quantitative data from various cell culture experiments with this compound.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineCell TypeEffectEffective Concentration (µM)Reference
HUVECHuman Umbilical Vein Endothelial CellsInhibition of growth and induction of apoptosis10 - 40[2][7]
HPMECHuman Prostate Microvascular Endothelial CellsInhibition of growth and induction of apoptosis10 - 40[2][7]
PC3, 22Rv1, C4-2BHuman Prostate Cancer CellsInhibition of cell growth, clonogenicity, and induction of apoptosisNot specified[1][3]
LNCaP, 22Rv1Human Prostate Cancer CellsInduction of ROS-mediated cell deathNot specified[4]
CD4+ T cellsMurine T-lymphocytesSuppression of TNF-α and IFN-γ productionNot specified[9][10]
BMDCsBone Marrow-Derived Dendritic CellsDecreased cytokine production in response to TLR ligandsNot specified[12]
HT22Murine Hippocampal Neuronal CellsProtection against glutamate-induced cell deathNot specified[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of B2G2 on the viability of adherent cells.

Materials:

  • Target cell line (e.g., HUVEC, PC3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of B2G2 in complete medium from the stock solution. The final concentrations should range from 10 µM to 100 µM (or as determined by preliminary experiments). Include a vehicle control (DMSO) at the same final concentration as the highest B2G2 treatment.

  • Remove the medium from the wells and add 100 µL of the prepared B2G2 dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To analyze the effect of B2G2 on the expression and phosphorylation of key signaling proteins (e.g., NF-κB, Stat3, Akt, ERK).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB, anti-phospho-Stat3, anti-Akt, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of B2G2 or vehicle control for the specified time.

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA protein assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Protocol 3: Capillary Tube Formation Assay

Objective: To assess the anti-angiogenic potential of B2G2 by evaluating its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Matrigel (growth factor reduced)

  • 96-well cell culture plates (pre-chilled)

  • Calcein AM stain

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of B2G2 or vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10⁴ cells per well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Monitor the formation of capillary-like tube structures under a microscope.

  • For quantification, you can stain the cells with Calcein AM and capture images using a fluorescence microscope.

  • Analyze the images to quantify the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

B2G2_Anticancer_Signaling B2G2 Procyanidin B2 3,3'-di-O-gallate Mito Mitochondrial Complex III B2G2->Mito inhibits ATP ATP ↓ B2G2->ATP decreases NFkB NF-κB ↓ B2G2->NFkB inhibits Stat3 Stat3 Nuclear Translocation ↓ B2G2->Stat3 inhibits AP1 AP1 ↓ B2G2->AP1 inhibits ROS ROS ↑ Mito->ROS MKP MKP Activity ↓ ROS->MKP ERK ERK1/2 Activation ↑ MKP->ERK Apoptosis Apoptosis ↑ ERK->Apoptosis AMPK AMPKα Activation ↑ ATP->AMPK AMPK->Apoptosis Survivin Survivin ↓ NFkB->Survivin Stat3->Survivin AP1->Survivin Survivin->Apoptosis CellDeath Cell Death Apoptosis->CellDeath B2G2_Antiangiogenic_Signaling B2G2 Procyanidin B2 3,3'-di-O-gallate VEGFR2 VEGFR2 B2G2->VEGFR2 inhibits Integrin Integrin Signaling B2G2->Integrin inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Proliferation ↓ Akt->Proliferation Survival Survival ↓ Akt->Survival TubeFormation Tube Formation ↓ Akt->TubeFormation Motility Motility ↓ Integrin->Motility Integrin->TubeFormation Angiogenesis Angiogenesis Inhibition Proliferation->Angiogenesis Survival->Angiogenesis Motility->Angiogenesis TubeFormation->Angiogenesis B2G2_Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with B2G2 (various concentrations and times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Application Notes and Protocols: Preparation and Characterization of Procyanidin B2 3,3'-di-O-gallate Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and characterization of Procyanidin B2 3,3'-di-O-gallate (PB2-DG) loaded nanoparticles. The methodology outlines the use of a chitosan-sodium alginate nano-system prepared by the ionotropic gelation method.[1][2][3] These nanoparticles serve as a promising delivery vehicle for PB2-DG, a bioactive polyphenol with significant antioxidant and potential therapeutic properties.[1][4][5] The protocols described herein cover nanoparticle synthesis, physicochemical characterization, and in vitro evaluation, providing a comprehensive guide for researchers in the fields of drug delivery, nanotechnology, and pharmacology.

Introduction

This compound (PB2-DG) is a galloylated procyanidin found in sources such as grape seeds.[1][6] Galloylated procyanidins have demonstrated enhanced biological activities compared to their non-galloylated counterparts.[1] However, the therapeutic application of these compounds can be limited by factors such as low bioavailability.[2] Encapsulation of PB2-DG into nanoparticles presents a viable strategy to improve its stability, control its release, and enhance its biological efficacy.[1][2] This document details the preparation of PB2-DG loaded nanoparticles using a biodegradable and biocompatible chitosan-alginate polyelectrolyte complex. The encapsulation system has been shown to effectively embed the PB2-DG, with a high encapsulation efficiency.[1][7]

Data Presentation

Table 1: Physicochemical Characteristics of PB2-DG Loaded Nanoparticles
ParameterValueReference
Particle Size (nm) 160 - 201[1][7]
Encapsulation Efficiency (%) 93.5[1][7]
Zeta Potential (mV) +33.5[1]
Morphology Regular spherical shape, good uniformity[1]
Table 2: In Vitro Release of PB2-DG from Nanoparticles
Time PointCumulative Release (%) in Simulated Gastric FluidCumulative Release (%) in Simulated Intestinal FluidReference
Gastrointestinal Condition 22 - 28% (retained 72-78%)Not specified[1][7]

Experimental Protocols

Preparation of PB2-DG Loaded Chitosan-Alginate Nanoparticles

This protocol is based on the ionotropic gelation method.[1][2][3]

Materials:

  • This compound (PB2-DG)

  • Chitosan (low molecular weight)

  • Sodium alginate

  • Acetic acid

  • Deionized water

Equipment:

  • Magnetic stirrer

  • pH meter

  • Centrifuge

Protocol:

  • Prepare a 1 mg/mL chitosan (CS) solution: Dissolve chitosan in a 1% (v/v) acetic acid solution. Adjust the pH to 4.5.

  • Prepare a 1 mg/mL sodium alginate (ALG) solution: Dissolve sodium alginate in deionized water. Adjust the pH to 4.5.

  • Prepare a 0.5 mg/mL PB2-DG chitosan solution: Dissolve PB2-DG into the chitosan solution.

  • Nanoparticle formation: While magnetically stirring the sodium alginate solution, slowly add the PB2-DG chitosan solution dropwise. A spontaneous formation of nanoparticles will occur.

  • Stirring: Continue stirring the nanoparticle suspension for a designated period (e.g., 30 minutes) to ensure uniform particle formation.

  • Purification: Centrifuge the nanoparticle suspension at a low speed (e.g., 3000 g for 15 minutes) to separate the nanoparticles from the supernatant containing any unloaded PB2-DG.[1]

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps twice to remove any residual reactants.

  • Storage: The purified nanoparticles can be stored as a suspension at 4°C for further analysis.

Diagram of the Experimental Workflow for Nanoparticle Preparation

G cluster_solutions Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification CS Chitosan Solution (1 mg/mL, pH 4.5) PB2DG_CS PB2-DG in Chitosan Solution (0.5 mg/mL) CS->PB2DG_CS ALG Sodium Alginate Solution (1 mg/mL, pH 4.5) Mixing Dropwise addition of PB2DG-CS solution to ALG solution with magnetic stirring ALG->Mixing PB2DG_CS->Mixing Stirring Continuous stirring (30 min) Mixing->Stirring Centrifugation1 Centrifugation (3000 g, 15 min) Stirring->Centrifugation1 Washing Resuspend pellet in deionized water Centrifugation1->Washing Centrifugation2 Repeat centrifugation and washing steps (2x) Washing->Centrifugation2 Final_NP Purified PB2-DG Nanoparticles Centrifugation2->Final_NP G cluster_release In Vitro Release cluster_cell_studies In Vitro Cell Studies (HepG2 cells) Dialysis Nanoparticles in dialysis bag SGF Simulated Gastric Fluid (pH 1.2) Dialysis->SGF SIF Simulated Intestinal Fluid (pH 6.8) Dialysis->SIF Sampling Sample collection at time intervals SGF->Sampling SIF->Sampling Analysis1 Quantification of released PB2-DG Sampling->Analysis1 Cell_Culture Cell seeding and culture Treatment Treatment with free PB2-DG and nanoparticles Cell_Culture->Treatment H2O2 Induction of oxidative stress (H₂O₂) Treatment->H2O2 MTT MTT assay for cell viability H2O2->MTT Analysis2 Data analysis MTT->Analysis2

References

Application Notes and Protocols for Studying Procyanidin B2 3,3'-di-O-gallate Effects Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B2 3,3'-di-O-gallate (PB2-dg), a polyphenolic compound found in grape seed extract, has garnered significant interest for its potential therapeutic effects, particularly in oncology and inflammation.[1] This document provides detailed application notes and protocols for a suite of cell-based assays to investigate the biological activities of PB2-dg. These assays are designed to assess its impact on cell viability, proliferation, apoptosis, angiogenesis, and key signaling pathways.

Key Applications

  • Anti-Cancer Research: Elucidating the mechanisms of PB2-dg-induced cell death and growth inhibition in various cancer cell lines, such as prostate and melanoma.[2][3]

  • Anti-Angiogenesis Studies: Investigating the inhibitory effects of PB2-dg on endothelial cell proliferation, migration, and tube formation, which are crucial processes in tumor angiogenesis.

  • Immunomodulation: Assessing the anti-inflammatory properties of PB2-dg by measuring its impact on cytokine production and signaling pathways in immune cells.[1][4][5][6]

  • Oxidative Stress Modulation: Characterizing the dual role of PB2-dg as a pro-oxidant in cancer cells, leading to apoptosis, and as an antioxidant in other contexts.[2][7][8][9][10]

Data Presentation

Table 1: Effects of this compound on Cancer Cell Viability and Growth
Cell LineAssayConcentration (µM)Time (h)Observed EffectReference
LNCaP (Prostate Cancer)Cell Death252440% cell death
LNCaP (Prostate Cancer)Cell Death502456% cell death[7]
22Rv1 (Prostate Cancer)Cell Death502415% cell death[7]
22Rv1 (Prostate Cancer)Cell Death1002431% cell death[7]
PC3 (Prostate Cancer)Growth Inhibition252427% growth inhibition
PC3 (Prostate Cancer)Growth Inhibition502438% growth inhibition[11]
A375 (Melanoma)Cell Viability20-1004811-57% decrease in viability[3]
Hs294t (Melanoma)Cell Viability20-10048Significant decrease in viability[3]
Table 2: Effects of this compound on Endothelial Cells
Cell LineAssayConcentration (µM)Observed EffectReference
HUVECGrowth Inhibition10-40Dose-dependent growth inhibition
HPMECGrowth Inhibition10-40Dose-dependent growth inhibition
HUVECCell Cycle10-40G1 phase arrest
HUVECApoptosis10-40Induction of apoptosis
HUVECTube Formation10-40Inhibition of capillary tube formation
HPMECTube Formation10-40Inhibition of capillary tube formation
HUVECMotility/Invasion10-40Inhibition of motility and invasiveness
HPMECMotility/Invasion10-40Inhibition of motility and invasiveness

Experimental Workflow

G General Experimental Workflow for Studying PB2-dg Effects cluster_prep Preparation cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., LNCaP, HUVEC) Treatment Treat cells with various concentrations of PB2-dg Cell_Culture->Treatment PB2_dg_Prep PB2-dg Preparation (Stock solution in DMSO) PB2_dg_Prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Proliferation Proliferation Assay (Clonogenic Assay) Treatment->Proliferation Angiogenesis Angiogenesis Assay (Tube Formation) Treatment->Angiogenesis Signaling Signaling Pathway Analysis (Western Blot, EMSA) Treatment->Signaling Data_Analysis Data Quantification and Statistical Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Proliferation->Data_Analysis Angiogenesis->Data_Analysis Signaling->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for investigating the cellular effects of PB2-dg.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of PB2-dg on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Prostate cancer cells (e.g., LNCaP, PC3) or endothelial cells (e.g., HUVEC)

  • 96-well plates

  • Complete culture medium

  • PB2-dg stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of PB2-dg in complete culture medium. A suggested concentration range is 10-200 µM.

  • Remove the medium from the wells and add 100 µL of the PB2-dg dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with PB2-dg.

Materials:

  • Cells of interest (e.g., prostate cancer cells)

  • 6-well plates

  • Complete culture medium

  • PB2-dg stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of PB2-dg (e.g., 25-100 µM) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Clonogenic Assay

Objective: To assess the long-term effect of PB2-dg on the ability of single cells to form colonies.

Materials:

  • Cancer cells (e.g., PC3, 22Rv1)

  • 6-well plates

  • Complete culture medium

  • PB2-dg stock solution (in DMSO)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Harvest a single-cell suspension of the desired cancer cells.

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of PB2-dg.

  • Incubate the plates for 10-14 days, replacing the medium with fresh PB2-dg-containing medium every 2-3 days.

  • When colonies in the control wells are visible (at least 50 cells per colony), wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies in each well.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of PB2-dg on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane matrix

  • 96-well plates

  • PB2-dg stock solution (in DMSO)

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of PB2-dg (e.g., 10-40 µM).

  • Seed 1.5 x 10^4 cells in 150 µL of medium onto the solidified Matrigel.

  • Incubate the plate for 4-18 hours at 37°C.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

Western Blot Analysis for Signaling Pathways

Objective: To determine the effect of PB2-dg on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt, MAPK/ERK, and NF-κB.

Materials:

  • Cells of interest

  • PB2-dg stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with PB2-dg as described in previous protocols.

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Signaling Pathways

G PB2-dg Inhibition of Pro-Survival Signaling Pathways cluster_vegfr VEGFR2 Signaling cluster_nfkb NF-κB Signaling cluster_stat3 STAT3 Signaling cluster_ap1 AP1 Signaling PB2dg Procyanidin B2 3,3'-di-O-gallate VEGFR2 VEGFR2 PB2dg->VEGFR2 inhibits NFkB NF-κB PB2dg->NFkB inhibits STAT3 STAT3 PB2dg->STAT3 inhibits AP1 AP1 PB2dg->AP1 inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Survivin_NFkB Survivin NFkB->Survivin_NFkB Survivin_NFkB->Apoptosis inhibits Survivin_STAT3 Survivin STAT3->Survivin_STAT3 Survivin_STAT3->Apoptosis inhibits Survivin_AP1 Survivin AP1->Survivin_AP1 Survivin_AP1->Apoptosis inhibits

Caption: PB2-dg inhibits multiple pro-survival signaling pathways, leading to apoptosis.

G PB2-dg Induction of Oxidative Stress-Mediated Cell Death cluster_mito Mitochondria cluster_mapk MAPK Signaling cluster_ampk AMPK Signaling PB2dg Procyanidin B2 3,3'-di-O-gallate ETC_III ETC Complex III PB2dg->ETC_III inhibits ROS ROS Generation ETC_III->ROS ATP ATP Production ETC_III->ATP decreases MKP MAP Kinase Phosphatase (MKP) ROS->MKP inhibits AMPK AMPKα ATP->AMPK activates ERK ERK1/2 MKP->ERK dephosphorylates Cell_Death Cell Death ERK->Cell_Death promotes AMPK->Cell_Death promotes

Caption: PB2-dg induces oxidative stress and modulates signaling to promote cell death.

References

Troubleshooting & Optimization

Technical Support Center: Procyanidin B2 3,3'-di-O-gallate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Procyanidin B2 3,3'-di-O-gallate.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Dimer

Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in procyanidin synthesis are a common challenge. Several factors can contribute to this issue. Below are the primary areas to investigate:

  • Lewis Acid Catalyst: The choice and handling of the Lewis acid are critical. Ytterbium(III) triflate (Yb(OTf)3) has been shown to be effective in mediating the equimolar condensation of catechin and epicatechin derivatives, affording good yields.[1][2][3] Other Lewis acids like TiCl4, SnCl4, and trimethylsilyl triflate (TMSOTf) are also used, but their efficiency can vary depending on the specific substrates and reaction conditions.[4][5] Ensure your Lewis acid is anhydrous and handled under an inert atmosphere to prevent deactivation.

  • Stoichiometry of Reactants: A common issue in procyanidin synthesis is the self-polymerization of the flavan-3-ol units.[2] Using an excess of the nucleophile was a traditional method to avoid this, but it complicates purification. An equimolar condensation strategy is recommended to minimize polymerization and simplify downstream processing.[2]

  • Protecting Groups: The stability and choice of protecting groups for the hydroxyl functions on the catechin/epicatechin and gallate moieties are crucial. Benzyl groups are commonly used for the phenolic hydroxyls.[4] Incomplete protection or premature deprotection can lead to unwanted side reactions and a lower yield of the target molecule.

  • Reaction Temperature: Condensation reactions for procyanidin synthesis are often performed at low temperatures (e.g., -78°C) to control stereoselectivity and minimize side reactions.[4] Ensure your reaction temperature is stable and optimized for your specific protocol.

Issue 2: Formation of Polymeric Byproducts

Question: I am observing a significant amount of polymeric material in my reaction mixture, which complicates purification. How can I minimize this?

Answer:

The formation of polymeric procyanidins is a major side reaction. Here are some strategies to mitigate it:

  • Equimolar Condensation: As mentioned above, using an equimolar ratio of your nucleophilic and electrophilic building blocks is a key strategy to favor dimer formation over polymerization.[2]

  • Controlled Addition of Reagents: A slow, dropwise addition of the electrophile to the nucleophile (or vice versa, depending on the specific protocol) can help maintain a low concentration of the reactive species and reduce the likelihood of polymerization.

  • Choice of Lewis Acid: Some Lewis acids may promote polymerization more than others. Yb(OTf)3 has been specifically noted for its effectiveness in equimolar condensations, which helps to control polymerization.[2][3]

Issue 3: Difficulty in Product Purification

Question: The purification of this compound from the crude reaction mixture is proving to be difficult. What are the recommended purification strategies?

Answer:

Purifying galloylated procyanidins is challenging due to their similar polarity to other reaction components and their tendency to streak on silica gel. Here are some effective methods:

  • Solid-Phase Extraction (SPE): SPE is a useful technique for the initial cleanup of the crude product.[6][7] Polyamide or resins like Amberlite™ can be used to separate the desired oligomers from polymeric procyanidins and other impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating pure this compound.[9] Reversed-phase columns (e.g., C18) are typically used with gradients of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) is an effective method for separating procyanidins and can handle larger sample loads than preparative HPLC.[7][8] It avoids the issue of irreversible adsorption of polymeric materials onto solid stationary phases.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield can vary significantly based on the synthetic strategy. While specific yields for the complete synthesis of this compound are not always reported in abstracts, related reactions provide some insight. For instance, an intermediate in a similar procyanidin synthesis was obtained in a 53% yield using Yb(OTf)3-mediated equimolar condensation.[2] An alternative method involving the degradation of polymeric procyanidins from grape seed yielded procyanidin B2-3'-O-gallate at up to 232 mg/g.[10]

Q2: What are the starting materials for the synthesis?

A2: A common synthetic route starts with commercially available (-)-epicatechin and gallic acid.[5] These are then converted into protected nucleophilic and electrophilic building blocks for the key condensation step.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for structural confirmation and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight.[10]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV detector can be used to assess the purity of the final product.[9]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety procedures should be followed. Lewis acids are often moisture-sensitive and can be corrosive, so they should be handled in a fume hood under an inert atmosphere. The organic solvents used in the synthesis and purification are typically flammable and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents used.

Data Presentation

Table 1: Reported Yields for Procyanidin Gallate Synthesis

ProductSynthesis MethodReported YieldReference
Benzylated Procyanidin B2 intermediateEquimolar condensation with Yb(OTf)353%[2]
Procyanidin B2-3'-O-gallateGalloyl-attached nucleophilic degradation of polymeric procyanidinsup to 232 mg/g[10]

Experimental Protocols

General Protocol for Lewis Acid-Mediated Synthesis

This protocol is a generalized representation based on common methods for procyanidin synthesis.[2][4][5] Researchers should consult specific literature for detailed procedures.

  • Preparation of Building Blocks:

    • Protect the phenolic hydroxyl groups of (-)-epicatechin and gallic acid (e.g., via benzylation).

    • Prepare the galloylated epicatechin unit.

    • Convert the protected and galloylated epicatechin into both a nucleophile (e.g., the base flavan-3-ol) and an electrophile (e.g., by creating a leaving group at the C4 position).

  • Condensation Reaction:

    • Dissolve the nucleophile in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78°C).

    • Add the Lewis acid (e.g., Yb(OTf)3) to the solution and stir.

    • Slowly add an equimolar amount of the electrophile, also dissolved in an anhydrous solvent.

    • Allow the reaction to proceed for the specified time, monitoring by TLC or LC-MS.

  • Workup and Deprotection:

    • Quench the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

    • Remove the protecting groups (e.g., by hydrogenolysis for benzyl groups) to yield the crude this compound.

  • Purification:

    • Subject the crude product to purification using methods such as Solid-Phase Extraction followed by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification Gallic_Acid Gallic Acid Protection Protection of Hydroxyl Groups Gallic_Acid->Protection Epicatechin (-)-Epicatechin Epicatechin->Protection Galloylation Galloylation Protection->Galloylation Electrophile_Prep Electrophile Preparation Galloylation->Electrophile_Prep Nucleophile_Prep Nucleophile Preparation Galloylation->Nucleophile_Prep Condensation Lewis Acid-Mediated Condensation (Yb(OTf)3) Electrophile_Prep->Condensation Nucleophile_Prep->Condensation Deprotection Deprotection Condensation->Deprotection Crude_Product Crude Product Deprotection->Crude_Product SPE Solid-Phase Extraction (SPE) Crude_Product->SPE HPLC Preparative HPLC SPE->HPLC Final_Product Pure Procyanidin B2 3,3'-di-O-gallate HPLC->Final_Product NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm B2G2 Procyanidin B2 3,3'-di-O-gallate IKK IKK Complex B2G2->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Inhibits IkB->NFkB_IkB Sequesters NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Promotes

References

Stability issues of Procyanidin B2 3,3'-di-O-gallate in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Procyanidin B2 3,3'-di-O-gallate in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues related to the stability of this compound solutions.

Q1: My this compound solution changed color. What does this indicate?

A change in the color of your solution, often to a yellowish or brownish hue, is a primary indicator of degradation. Procyanidins are susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light, elevated temperatures, and non-acidic pH.

Q2: I am seeing unexpected peaks in my HPLC/UPLC-MS analysis. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram is a strong indication that your this compound has degraded. Degradation can occur through several mechanisms, including cleavage of the interflavan bond between the epicatechin units, hydrolysis of the gallate esters, and oxidation. These reactions will produce compounds with different retention times from the parent molecule.

Q3: My experimental results are inconsistent. Could the stability of my this compound solution be a factor?

Inconsistent experimental outcomes are a common consequence of using a degraded solution. Since the degradation products will have different biological activities compared to the intact this compound, it is crucial to ensure the stability of your stock and working solutions throughout your experiments. It is recommended to prepare fresh solutions for each experiment or to validate the stability under your specific storage conditions.

Q4: What are the optimal storage conditions for this compound in its solid form?

As a solid, this compound is relatively stable. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to protect it from moisture and light.[1][2]

Q5: How should I prepare and store stock solutions of this compound?

For stock solutions, it is advisable to use anhydrous, research-grade solvents such as DMSO or ethanol.[3] Prepare the solution and then store it at -80°C in small aliquots to minimize freeze-thaw cycles.[2] Even when stored in a solvent at low temperatures, the stability is limited, and it is best practice to use the solution as quickly as possible. One supplier suggests that in-solvent stability is for one year at -80°C.[2]

Q6: How long is an aqueous solution of a similar procyanidin (Procyanidin B2) stable?

For the related compound Procyanidin B2, it is not recommended to store the aqueous solution for more than one day.[3] Given that galloylation can sometimes affect stability, it is prudent to assume a similar or even shorter stability window for this compound in aqueous buffers.

Q7: What factors can accelerate the degradation of this compound in solution?

Several factors can accelerate degradation:

  • pH: Procyanidins are more stable in acidic conditions. Basic (alkaline) conditions significantly promote oxidative degradation.[1][4][5]

  • Temperature: Elevated temperatures increase the rate of degradation, including epimerization and cleavage of the interflavan linkage.[6]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[7][8]

  • Oxygen: The presence of dissolved oxygen contributes to oxidative degradation.[1][4] It is recommended to purge solvents with an inert gas like nitrogen or argon before preparing solutions.[3]

  • Solvent: While organic solvents like DMSO and ethanol are preferred for stock solutions, aqueous solutions are particularly prone to instability.

Quantitative Data on Procyanidin Stability

While specific quantitative data for the stability of this compound is limited in the literature, the following table summarizes general stability information for procyanidins based on available research. This information can be used to guide experimental design.

ParameterConditionObservation on Procyanidin StabilityCitation
pH Acidic (e.g., pH 3-5)Generally more stable.[9]
Neutral to Basic (pH > 7)Rapid oxidative degradation.[1][4]
Temperature -80°C (in solvent)Recommended for long-term storage of stock solutions (up to 1 year).[2]
-20°C (solid)Recommended for long-term storage of the solid compound (≥ 2 years).[1]
4°C (aqueous)Degradation likely within hours to a day.[3]
Ambient TemperatureProne to rapid degradation, especially in solution.[6]
Elevated Temperature (>40°C)Accelerated degradation, including epimerization and oxidation.[6]
Light DarkRecommended for storage to prevent photolytic degradation.[7]
Light ExposureCan induce degradation.[7][8]
Solvent DMSO, EthanolPreferred for stock solutions due to lower water content.[3]
Aqueous BuffersHigh risk of instability; fresh preparation is strongly recommended.[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound under various conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound solid.
  • Dissolve in an appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. It is advisable to purge the solvent with an inert gas (e.g., nitrogen) prior to use.

2. Stress Conditions:

  • pH Stress: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
  • Thermal Stress: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  • Photolytic Stress: Expose aliquots of the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a control sample in the dark.
  • Oxidative Stress: Treat the solution with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of sampling will depend on the expected rate of degradation under each stress condition.

4. Sample Analysis:

  • Immediately after collection, analyze the samples by a stability-indicating analytical method, such as reverse-phase HPLC or UPLC-MS/MS.
  • HPLC Method Example:
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Detection: UV detector at 280 nm.
  • UPLC-MS/MS Method: This can provide more detailed information on the degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

5. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.
  • Calculate the percentage of degradation over time for each condition.
  • Identify and tentatively characterize any major degradation products by their retention times and, if using MS, their mass spectra.

Visualizations

Troubleshooting Logic for this compound Stability Issues

Troubleshooting_Stability start Inconsistent Experimental Results or Visual Degradation check_solution Check Solution Preparation and Storage start->check_solution fresh_prep Was the solution freshly prepared? check_solution->fresh_prep storage_cond How was the stock solution stored? check_solution->storage_cond is_aqueous Is the working solution aqueous? check_solution->is_aqueous yes_fresh Yes fresh_prep->yes_fresh Yes no_fresh No fresh_prep->no_fresh No improper_storage Improper Storage: - Freeze-thaw cycles? - Stored at > -20°C? - Exposed to light? storage_cond->improper_storage yes_aqueous Yes is_aqueous->yes_aqueous Yes check_exp_cond Review Experimental Conditions yes_fresh->check_exp_cond recommend_fresh Recommendation: Prepare fresh solution for each experiment. no_fresh->recommend_fresh recommend_storage Recommendation: - Aliquot stock solutions - Store at -80°C - Protect from light improper_storage->recommend_storage recommend_aqueous Note: Aqueous solutions are highly unstable. Use immediately after preparation. yes_aqueous->recommend_aqueous ph_temp_light pH, Temperature, Light Exposure during experiment check_exp_cond->ph_temp_light recommend_exp_cond Recommendation: - Maintain acidic pH if possible - Avoid high temperatures - Protect from light during experiment ph_temp_light->recommend_exp_cond

Caption: Troubleshooting workflow for stability issues.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow prep_stock 1. Prepare Concentrated Stock Solution (e.g., in DMSO) stress_conditions 2. Apply Stress Conditions prep_stock->stress_conditions ph_stress pH Stress (pH 3, 5, 7.4, 9) stress_conditions->ph_stress temp_stress Thermal Stress (4°C, 25°C, 40°C) stress_conditions->temp_stress photo_stress Photolytic Stress (UV/Vis Light) stress_conditions->photo_stress oxidative_stress Oxidative Stress (e.g., H2O2) stress_conditions->oxidative_stress sampling 3. Collect Samples at Time Points (0, 2, 4, 8, 24h) ph_stress->sampling temp_stress->sampling photo_stress->sampling oxidative_stress->sampling analysis 4. Analyze by HPLC or UPLC-MS/MS sampling->analysis data_analysis 5. Quantify Degradation and Identify Degradation Products analysis->data_analysis

Caption: Forced degradation study workflow.

References

Technical Support Center: Procyanidin B2 3,3'-di-O-gallate Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Procyanidin B2 3,3'-di-O-gallate using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for procyanidin compounds is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase. The galloyl moieties and phenolic hydroxyl groups can interact with residual silanols on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.

  • Column Choice: Utilize a highly end-capped C18 column or consider a column with a different stationary phase, such as a Diol or HILIC column, which can offer different selectivity for procyanidins.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.

Q2: What are the likely causes of poor resolution between my analyte and other procyanidins?

A2: Procyanidin extracts are complex mixtures of structurally similar compounds, which makes achieving baseline separation challenging. Poor resolution can stem from:

  • Suboptimal Mobile Phase: The organic modifier (acetonitrile or methanol) and its gradient profile are critical. Acetonitrile often provides better resolution for complex mixtures. A shallower gradient can improve the separation of closely eluting peaks.

  • Inefficient Column: Ensure your column is not degraded. A loss of theoretical plates will lead to broader peaks and poorer resolution.

  • Co-elution: Due to the structural similarity of procyanidin oligomers, co-elution is a possibility. Employing a mass spectrometer (LC-MS) can help to confirm the identity and purity of your peak.

Q3: My sensitivity for this compound is low. How can I improve it?

A3: Low sensitivity can be a significant hurdle in the quantification of trace compounds. To enhance the signal of your analyte:

  • Detector Choice: While UV detection at approximately 280 nm is common for procyanidins, a fluorescence detector (FLD) can offer significantly higher sensitivity and selectivity. For procyanidins, typical excitation and emission wavelengths are around 230-280 nm and 310-360 nm, respectively.

  • Sample Preparation: Ensure your sample preparation method effectively enriches the analyte and removes interfering matrix components. Solid-phase extraction (SPE) can be a valuable tool for this.

  • Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.

Q4: Why are my retention times for this compound shifting between injections?

A4: Retention time instability can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate mixing.

  • Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Q5: What is the best way to prepare a grape seed extract sample for this compound analysis?

A5: A common method for extracting procyanidins from grape seeds involves the following steps:

  • Defatting: Remove lipids from the ground grape seeds using a non-polar solvent like hexane.

  • Extraction: Extract the defatted material with a solvent mixture such as acetone/water or methanol/water, often with the addition of a small amount of acid (e.g., acetic acid) to improve stability.

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a sorbent like Sephadex LH-20 or a C18 cartridge to remove interfering substances.

  • Final Preparation: The purified extract is typically evaporated to dryness and then reconstituted in the initial mobile phase for HPLC analysis.

Troubleshooting Guides

Peak Tailing Troubleshooting

If you are experiencing peak tailing with this compound, follow this systematic approach to identify and resolve the issue.

start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload result_overload Peak Shape Improves? check_overload->result_overload is_overload Yes: Mass Overload result_overload->is_overload Yes not_overload No result_overload->not_overload check_mobile_phase Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) not_overload->check_mobile_phase result_ph Peak Shape Improves? check_mobile_phase->result_ph is_ph Yes: Secondary Interactions result_ph->is_ph Yes not_ph No result_ph->not_ph check_column Use a New or Different (e.g., End-capped) Column not_ph->check_column result_column Peak Shape Improves? check_column->result_column is_column Yes: Column Degradation or Inappropriate Stationary Phase result_column->is_column Yes not_column No result_column->not_column check_system Check for Dead Volume (fittings, tubing) not_column->check_system end System Issue check_system->end

Caption: Troubleshooting workflow for peak tailing.

Analyte Stability and Degradation

This compound can be susceptible to degradation, which can affect the accuracy of quantification. Be aware of the following potential degradation pathways:

analyte This compound oxidation Oxidation (e.g., quinone formation) analyte->oxidation High pH, Oxygen hydrolysis Hydrolysis of Gallate Esters analyte->hydrolysis Acidic or Basic Conditions epimerization Epimerization analyte->epimerization Heat, pH changes degradation_products Degradation Products (e.g., smaller phenolic compounds) oxidation->degradation_products hydrolysis->degradation_products epimerization->degradation_products

Caption: Potential degradation pathways.

Experimental Protocols

Sample Preparation from Grape Seed Extract

This protocol outlines a general procedure for the extraction and preparation of this compound from grape seed extract for HPLC analysis.

start Start: Grape Seed Powder defat Defat with Hexane start->defat extract Extract with Acetone/Water (70:30 v/v) + 0.1% Acetic Acid defat->extract filter_evap Filter and Evaporate Solvent extract->filter_evap spe Solid-Phase Extraction (SPE) (Sephadex LH-20 or C18) filter_evap->spe reconstitute Reconstitute in Mobile Phase A spe->reconstitute hplc Inject into HPLC reconstitute->hplc

Caption: Sample preparation workflow.

Methodology:

  • Defatting: Weigh 10 g of finely ground grape seed powder into a flask. Add 50 mL of hexane and stir for 30 minutes. Filter the mixture and discard the hexane. Repeat this step twice to ensure complete removal of lipids.

  • Extraction: Transfer the defatted solid to a new flask. Add 100 mL of a 70:30 (v/v) mixture of acetone and water containing 0.1% acetic acid. Sonicate the mixture for 30 minutes, then stir for 2 hours at room temperature.

  • Filtration and Evaporation: Filter the extract to remove solid particles. Evaporate the acetone from the filtrate under reduced pressure at a temperature below 40°C.

  • Solid-Phase Extraction (SPE): Condition a Sephadex LH-20 column with the mobile phase. Load the aqueous extract onto the column. Wash the column with water to remove sugars and other polar impurities. Elute the procyanidin fraction with a mixture of methanol and water.

  • Final Preparation: Evaporate the collected fraction to dryness. Reconstitute the residue in a known volume of the initial HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method for Quantification

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.

Methodology:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with high end-capping is recommended.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. An example gradient is provided in the table below.

  • Detection:

    • DAD: Monitor at 280 nm.

    • FLD: Ex: 280 nm, Em: 360 nm.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or the initial mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in your samples.

Quantitative Data Summary

The following tables provide a summary of typical HPLC method parameters and example validation data for the analysis of procyanidins. These should be adapted and validated for your specific application.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-25% B (30 min), 25-50% B (10 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 280 nm or FLD (Ex: 280, Em: 360)

Table 2: Example Method Validation Data for Procyanidin B2

ParameterExample Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coeff. (r²) > 0.999
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 5%

Technical Support Center: Isolating Pure Procyanidin B2 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of pure Procyanidin B2 3,3'-di-O-gallate (PB2-diG).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating pure this compound?

Isolating pure this compound presents several challenges due to its complex chemical nature and the intricate matrix of its natural sources, such as grape seeds. Key difficulties include:

  • Structural Similarity to Other Procyanidins: PB2-diG is part of a large family of procyanidins with varying degrees of polymerization and galloylation. These compounds have very similar physicochemical properties, making their separation challenging.

  • Co-elution: During chromatographic separation, PB2-diG often co-elutes with other procyanidin dimers, trimers, and their galloylated derivatives.

  • Low Abundance: While present in sources like grape seed extract, the concentration of the specific PB2-diG isomer can be relatively low compared to other procyanidins.

  • Instability: Procyanidins can be sensitive to heat, light, and pH changes, potentially leading to degradation during the extraction and purification process. The gallate ester linkages can be particularly labile.

  • Labor-Intensive and Costly Purification: Achieving high purity often requires multiple chromatographic steps, which is time-consuming and expensive.[1][2]

Q2: What is the typical starting material for isolating this compound?

The most common starting material for the isolation of this compound is grape seed extract (GSE).[3][4] Other potential plant sources include those rich in proanthocyanidins.

Q3: What analytical techniques are used to identify and confirm the purity of this compound?

A combination of chromatographic and spectroscopic techniques is essential for the identification and purity assessment of PB2-diG. These include:

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and purity analysis, often with a Diode Array Detector (DAD) to obtain UV spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for confirming the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity and stereochemistry of the molecule.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield of PB2-diG Inefficient Extraction: The chosen solvent may not be optimal for extracting galloylated procyanidins. Degradation during Processing: Exposure to high temperatures, extreme pH, or light can degrade the compound. Loss during Purification Steps: Multiple chromatographic steps can lead to cumulative loss of the target compound.Optimize Extraction: Use a solvent system known to be effective for procyanidin extraction, such as aqueous acetone or ethanol. Control Conditions: Perform extraction and purification at low temperatures and protect the sample from light. Use buffers to maintain a stable pH. Minimize Purification Steps: If possible, use more selective chromatographic methods to reduce the number of purification stages.
Co-elution of PB2-diG with other Procyanidins in HPLC Similar Polarity of Compounds: Procyanidin isomers and other galloylated forms have very similar polarities. Inadequate Column Chemistry: The stationary phase may not provide sufficient selectivity. Suboptimal Mobile Phase: The gradient and solvent composition may not be optimized for resolving the target compound.Change Column Type: Consider using a different stationary phase, such as a diol or phenyl-hexyl column, in addition to a C18 column. Optimize Mobile Phase: Adjust the solvent gradient, flow rate, and mobile phase additives (e.g., formic acid, acetic acid) to improve resolution. Employ Orthogonal Methods: Combine different chromatographic techniques, such as reversed-phase HPLC followed by normal-phase HPLC or size-exclusion chromatography.
Peak Tailing or Broadening in HPLC Chromatogram Column Overload: Injecting too much sample can lead to poor peak shape. Secondary Interactions: Interactions between the analyte and active sites on the column packing can cause tailing. Column Degradation: The column may be contaminated or the stationary phase may have degraded.Reduce Sample Load: Dilute the sample before injection. Modify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. Use a Guard Column and/or Replace the Column: A guard column can protect the analytical column from contaminants. If the column is old or has been used extensively, replacement may be necessary.
Suspected Degradation of the Gallate Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions. Enzymatic Degradation: Plant material may contain enzymes that can cleave the ester bond.Control pH: Maintain a neutral or slightly acidic pH during extraction and purification. Denature Enzymes: If starting from fresh plant material, consider a blanching step or using solvents that inhibit enzymatic activity. Use Mild Conditions: Avoid harsh conditions (strong acids/bases, high temperatures) throughout the isolation process.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Procyanidin Purification

Technique Principle Advantages Disadvantages Typical Purity Achieved
Reversed-Phase HPLC (C18) Separation based on hydrophobicity.Widely available, good for separating compounds with different polarities.May have limited resolution for structurally similar procyanidin isomers.Variable, often requires multiple runs for high purity.
Normal-Phase HPLC (Diol, Silica) Separation based on polarity.Can provide different selectivity compared to reversed-phase, good for separating isomers.Requires non-aqueous mobile phases, which can be less "green".Can achieve high purity, especially when combined with other methods.
Sephadex LH-20 Column Chromatography Size exclusion and adsorption chromatography.Good for initial fractionation and removing polymeric procyanidins.Lower resolution compared to HPLC, can be time-consuming.Typically used for pre-purification, yields fractions of mixed compounds.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography.No solid support matrix, minimizing irreversible adsorption; good for preparative scale.Requires specialized equipment and optimization of the biphasic solvent system.High purity (>95%) can be achieved in a single step for some procyanidins.

Note: Purity levels are general estimates and can vary significantly based on the starting material and specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of Procyanidins from Grape Seeds
  • Grinding: Grind dried grape seeds into a fine powder.

  • Defatting: Suspend the powder in n-hexane (1:5 w/v) and stir for 24 hours at room temperature to remove lipids. Filter and air-dry the residue.

  • Extraction: Extract the defatted powder with 70% aqueous acetone (1:10 w/v) with sonication for 30 minutes, followed by stirring for 2 hours at room temperature.

  • Filtration and Concentration: Filter the extract and remove the acetone using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude procyanidin extract.

Protocol 2: Pre-purification using Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Dissolve the crude extract in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove sugars and other polar impurities.

  • Elution: Elute the procyanidin fraction with methanol or ethanol.

  • Drying: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator.

Protocol 3: Preparative HPLC for this compound Purification
  • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 40% B over 60 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Dissolve the pre-purified extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the peak of interest based on the chromatogram.

    • Analyze the collected fractions for purity using analytical HPLC and LC-MS.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow start Grape Seeds grinding Grinding start->grinding defatting Defatting (n-hexane) grinding->defatting extraction Extraction (70% Acetone) defatting->extraction filtration Filtration & Concentration extraction->filtration lyophilization Lyophilization filtration->lyophilization crude_extract Crude Procyanidin Extract lyophilization->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe pre_purified Pre-purified Extract spe->pre_purified prep_hplc Preparative HPLC pre_purified->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_product Pure this compound pooling->final_product

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB2_diG This compound VEGFR2 VEGFR2 PB2_diG->VEGFR2 Integrin Integrin PB2_diG->Integrin IKK IKK PB2_diG->IKK Stat3 Stat3 PB2_diG->Stat3 AP1 AP1 PB2_diG->AP1 Apoptosis Apoptosis PB2_diG->Apoptosis PI3K PI3K VEGFR2->PI3K Integrin->PI3K Akt Akt PI3K->Akt Akt->IKK IkappaB IκB IKK->IkappaB NFkB_complex NF-κB-IκB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc Stat3_nuc Stat3 Stat3->Stat3_nuc Gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_nuc->Gene_expression Stat3_nuc->Gene_expression AP1->Gene_expression

Caption: Signaling pathways in cancer cells targeted by this compound.

References

Technical Support Center: Enhancing the Biological Activity of Procyanidin B2 3,3'-di-O-gallate Through Nanoencapsulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoencapsulation of Procyanidin B2 3,3'-di-O-gallate (PB2-DG). The aim is to enhance its biological activity by improving its stability, solubility, and bioavailability.

Frequently Asked Questions (FAQs)

1. Why is nanoencapsulation necessary for this compound (PB2-DG)?

This compound, a potent bioactive compound found in sources like grape seeds, exhibits significant anti-cancer, anti-inflammatory, and antioxidant properties. However, its therapeutic application is often limited by poor water solubility, low bioavailability, and instability in physiological conditions. Nanoencapsulation addresses these challenges by protecting PB2-DG from degradation, enhancing its cellular uptake, and enabling controlled release, thereby maximizing its therapeutic potential.

2. What are the most common nanoencapsulation techniques for polyphenols like PB2-DG?

Several techniques can be employed for the nanoencapsulation of polyphenols. The choice of method often depends on the physicochemical properties of the polyphenol and the desired characteristics of the nanoparticles. Common methods include:

  • Ionic Gelation: This technique is used for forming nanoparticles from natural polymers like chitosan and alginate. It involves the cross-linking of these polymers in the presence of the bioactive compound.

  • Emulsion-Solvent Evaporation: This method is suitable for encapsulating hydrophobic compounds in biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)).

  • Lipid-Based Nanoformulations: This includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for both hydrophilic and lipophilic compounds and are made from biocompatible lipids.

  • Spray Drying: A scalable technique that involves atomizing a solution of the bioactive and carrier material into a hot air stream to produce dry powder nanoparticles.

3. What are the key parameters to consider when characterizing PB2-DG nanoparticles?

Thorough characterization is crucial to ensure the quality and efficacy of the nanoformulation. Key parameters include:

  • Particle Size and Polydispersity Index (PDI): These are typically measured using Dynamic Light Scattering (DLS). Particle size influences the in vivo distribution and cellular uptake, while PDI indicates the uniformity of the nanoparticle population.

  • Zeta Potential: This measurement reflects the surface charge of the nanoparticles and is an indicator of their stability in suspension. Higher absolute zeta potential values generally correspond to greater stability.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of PB2-DG successfully encapsulated within the nanoparticles.

  • Morphology: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles.

  • In Vitro Release Profile: This assesses the rate and extent of PB2-DG release from the nanoparticles under simulated physiological conditions.

4. How does nanoencapsulation affect the biological activity of PB2-DG?

Nanoencapsulation is expected to enhance the biological activity of PB2-DG through several mechanisms:

  • Improved Bioavailability: By protecting PB2-DG from degradation in the gastrointestinal tract and enhancing its absorption, nanoformulations can increase its concentration at the target site.

  • Sustained Release: Nanoparticles can be designed to release PB2-DG in a controlled manner over an extended period, maintaining therapeutic concentrations and reducing the need for frequent administration.

  • Enhanced Cellular Uptake: The small size of nanoparticles can facilitate their entry into cells, allowing PB2-DG to more effectively reach its intracellular targets.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (EE)

Potential Cause Troubleshooting Steps
Poor affinity between PB2-DG and the carrier material. - Modify the surface chemistry of the carrier material to enhance interaction with the galloyl groups of PB2-DG. - For lipid-based systems, select lipids with appropriate hydrophobicity. - For polymeric systems, adjust the pH to optimize electrostatic interactions.
PB2-DG leakage during the encapsulation process. - Optimize the process parameters, such as homogenization speed and time, to ensure rapid nanoparticle formation. - In emulsion-based methods, use a suitable surfactant to stabilize the interface and prevent drug leakage.
Inaccurate quantification of encapsulated PB2-DG. - Ensure complete separation of free PB2-DG from the nanoparticles before quantification. Centrifugation followed by careful removal of the supernatant is a common method. - Validate the analytical method used for quantifying PB2-DG in the supernatant.

Issue 2: Large Particle Size or High Polydispersity Index (PDI)

Potential Cause Troubleshooting Steps
Aggregation of nanoparticles. - Increase the concentration of the stabilizing agent (e.g., surfactant, polymer). - Optimize the zeta potential by adjusting the pH of the formulation to be further from the isoelectric point. - Use sonication to break up aggregates after formulation.
Suboptimal process parameters. - In emulsion-based methods, increase the homogenization speed or sonication power to reduce droplet size. - In ionic gelation, optimize the stirring rate and the rate of addition of the cross-linking agent.
Inappropriate concentration of carrier materials. - Adjust the concentration of the polymer or lipid. Very high concentrations can lead to increased viscosity and larger particle sizes.

Issue 3: Poor Stability of the Nanoformulation

Potential Cause Troubleshooting Steps
Particle aggregation over time. - Ensure a sufficiently high absolute zeta potential (> ±30 mV) for electrostatic stabilization. - Incorporate steric stabilizers like polyethylene glycol (PEG) onto the nanoparticle surface. - Lyophilize the nanoparticles with a cryoprotectant for long-term storage.
Degradation of PB2-DG within the nanoparticles. - Protect the formulation from light and high temperatures during storage. - For lipid nanoparticles, select lipids with higher melting points to create a more stable matrix.
Hydrolysis of polymeric nanoparticles (e.g., PLGA). - Store the formulation at a low temperature (e.g., 4°C). - Lyophilization can also prevent polymer degradation.

Data Presentation: Quantitative Comparison of Nanoencapsulation Methods

The following table summarizes typical quantitative data for different nanoencapsulation methods for procyanidins and related polyphenols. This data can serve as a benchmark for experimental design.

Nanoencapsulation Method Carrier Material(s) Active Compound Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Ionic Gelation Chitosan-Sodium AlginateProcyanidin B2-3'-O-gallate160 - 201N/AN/A93.5[1][2][3][4]
Solid Lipid Nanoparticles (SLN) Gelucire, PrecirolGrape Seed Extract (Procyanidins)139 - 283< 0.3+25.6 to +43.4> 80[5]
Emulsion-Solvent Evaporation PLGACapsaicin (Polyphenol-like)~150< 0.2-15 to -25~70[6]
Lipid Nanocapsules Lipids, SurfactantsQuercetin30 - 55N/AN/AHigh[7]

Experimental Protocols

Preparation of PB2-DG Loaded Chitosan-Alginate Nanoparticles (Ionic Gelation)

This protocol is adapted from methods used for encapsulating similar polyphenols.

Materials:

  • This compound (PB2-DG)

  • Low molecular weight chitosan

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a 0.1% (w/v) chitosan solution: Dissolve chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved. Adjust the pH to 4.6.

  • Prepare a 0.06% (w/v) sodium alginate solution: Dissolve sodium alginate in deionized water with gentle heating and stirring. Adjust the pH to 4.9.

  • Prepare the PB2-DG solution: Dissolve a known amount of PB2-DG in a small volume of ethanol and then add it to the sodium alginate solution under stirring.

  • Form pre-gel: Add a 0.18% (w/v) CaCl₂ solution dropwise to the alginate-PB2-DG mixture under constant stirring to form a pre-gel.

  • Form nanoparticles: Add the chitosan solution dropwise to the pre-gel under continuous stirring.

  • Purification: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the unencapsulated PB2-DG. Wash the pellet with deionized water and re-centrifuge.

  • Storage: Resuspend the purified nanoparticles in deionized water or lyophilize for long-term storage.

In Vitro Antioxidant Activity Assay (DPPH Method)

Materials:

  • PB2-DG loaded nanoparticles

  • Free PB2-DG solution (as a control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the nanoencapsulated PB2-DG and free PB2-DG in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

In Vitro Anti-Cancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., prostate cancer cells like LNCaP)

  • PB2-DG loaded nanoparticles

  • Free PB2-DG solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of nanoencapsulated PB2-DG and free PB2-DG. Include an untreated control group.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by PB2-DG

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.[8][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates p50 p50 p65 p65 p50_n p50 p50->p50_n translocates p65_n p65 p65->p65_n translocates PB2_DG PB2_DG PB2_DG->IKK inhibits Target_Genes Target Gene (e.g., Survivin) p65_n->Target_Genes binds to DNA Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition

Caption: NF-κB signaling pathway and the inhibitory effect of PB2-DG.

ERK_AMPK_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth_Factors Ras Ras Growth_Factors->Ras Energy_Stress Energy_Stress AMPK AMPK Energy_Stress->AMPK activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1_2 MEK->ERK1_2 Cell_Proliferation Cell_Proliferation ERK1_2->Cell_Proliferation Cell_Death Cell_Death AMPK->Cell_Death MKP MAP Kinase Phosphatase MKP->ERK1_2 dephosphorylates PB2_DG PB2_DG PB2_DG->AMPK activates PB2_DG->MKP inhibits

Caption: ERK1/2 and AMPK signaling pathways affected by PB2-DG in cancer cells.

Experimental Workflow: From Nanoencapsulation to Biological Evaluation

Experimental_Workflow cluster_formulation Nanoformulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation PB2_DG_Selection PB2-DG & Carrier Selection Nanoencapsulation Nanoencapsulation (e.g., Ionic Gelation) PB2_DG_Selection->Nanoencapsulation Purification Purification & Lyophilization Nanoencapsulation->Purification Size_Zeta DLS: Size, PDI, Zeta Potential Purification->Size_Zeta Morphology TEM/SEM: Shape & Surface Purification->Morphology EE_DL Quantification: EE & DL Purification->EE_DL In_Vitro_Release In Vitro Release Studies Purification->In_Vitro_Release Antioxidant_Assay Antioxidant Assays (DPPH, FRAP) In_Vitro_Release->Antioxidant_Assay Anticancer_Assay In Vitro Cytotoxicity (MTT Assay) In_Vitro_Release->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assays In_Vitro_Release->Anti_inflammatory_Assay

Caption: General experimental workflow for nanoencapsulation of PB2-DG.

References

Minimizing off-target effects of Procyanidin B2 3,3'-di-O-gallate in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin B2 3,3'-di-O-gallate (B2G2) in cellular assays. Our goal is to help you minimize and identify potential off-target effects to ensure the accuracy and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (B2G2) and what are its primary known targets?

A1: this compound is a bioactive polyphenol found in grape seed extract. It has been shown to exert anti-cancer and anti-inflammatory effects by modulating several key signaling pathways. Its primary known targets include:

  • VEGFR2/PI3K/Akt Pathway: B2G2 inhibits the Vascular Endothelial Growth Factor Receptor 2, which is crucial for angiogenesis, and its downstream signaling components PI3K and Akt.[1][2]

  • Integrin Signaling: It has been shown to interfere with integrin-mediated cell adhesion and motility.[1][2]

  • Notch1 Signaling: B2G2 can suppress the Notch1 signaling pathway, which is involved in cell fate determination and is often dysregulated in cancer.[3]

  • NF-κB, Stat3, and AP1: This compound can inhibit the transcriptional activity of NF-κB, Stat3, and AP1, which are key regulators of inflammation, cell survival, and apoptosis.[4]

  • ASCT2: B2G2 has been found to directly interact with the glutamine transporter ASCT2, thereby inhibiting glutamine influx into cells.[5]

Q2: I am observing a general cytotoxic effect in my cell line after B2G2 treatment. How can I determine which of its known targets is responsible?

A2: Due to its pleiotropic effects, attributing general cytotoxicity to a single target can be challenging. A systematic approach is recommended to dissect the mechanism of action in your specific cellular context. Please refer to the Troubleshooting Guide: Deconvoluting B2G2's Mechanism of Action for a detailed workflow.

Q3: Are there known off-target effects of B2G2 that I should be aware of?

A3: What is considered an "off-target" effect often depends on the intended target in your specific research context. For example, if you are studying the anti-angiogenic effects of B2G2 via VEGFR2 inhibition, its impact on NF-κB or glutamine transport could be considered off-target. It is crucial to be aware of all known targets and design experiments to isolate the pathway of interest.

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Assay Results
Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent B2G2 concentration or cell seeding density.Ensure accurate and consistent pipetting. Use a cell counter to ensure uniform cell numbers in each well.
Cell line heterogeneity.Consider single-cell cloning to establish a more homogeneous cell population.
No observable effect at expected concentrations Low bioavailability or rapid degradation of B2G2 in your cell culture medium.Test a broader range of concentrations and time points. Consider using a fresh stock solution of B2G2.
The target pathway is not active or relevant in your chosen cell line.Confirm the expression and activity of the target protein (e.g., VEGFR2, Notch1) in your cell line using Western blot or qPCR.
Discrepancy with published data Differences in experimental conditions (cell line, passage number, serum concentration, etc.).Carefully review and align your experimental protocol with the cited literature. Contact the corresponding author for specific details if necessary.
Guide 2: Deconvoluting B2G2's Mechanism of Action

This guide provides a workflow to identify the specific pathway responsible for an observed cellular phenotype.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion phenotype Observe Cellular Phenotype (e.g., decreased viability) hypothesize Hypothesize involvement of known B2G2 targets (VEGFR2, Notch1, etc.) phenotype->hypothesize inhibitors Use specific inhibitors for pathways (e.g., PI3K inhibitor) hypothesize->inhibitors reporter Utilize reporter assays for pathway activity (e.g., Notch reporter) hypothesize->reporter rescue Perform rescue experiments (e.g., supplement with glutamine) hypothesize->rescue conclusion Identify the primary pathway responsible for the phenotype inhibitors->conclusion knockdown Employ siRNA/shRNA to knock down specific targets knockdown->conclusion reporter->conclusion rescue->conclusion hypothesesize hypothesesize hypothesesize->knockdown

Figure 1: Workflow for deconvoluting B2G2's mechanism of action.

Data Presentation

Table 1: Summary of Known Cellular Targets of this compound and their Associated Cellular Processes.

Target Protein/PathwayCellular Process AffectedReference
VEGFR2 / PI3K / AktAngiogenesis, cell survival, proliferation[1][2]
IntegrinsCell adhesion, migration, invasion[1][2]
Notch1Cell fate determination, cancer stem cell survival[3]
NF-κBInflammation, cell survival, apoptosis[4]
Stat3Cell survival, proliferation, apoptosis[4]
AP1Apoptosis, cell proliferation[4]
ASCT2Glutamine transport, cellular metabolism[5]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Stat3

This protocol is adapted from established methods to assess the activation status of Stat3.[6][7]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Stat3 (Tyr705) and anti-total-Stat3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with B2G2 at desired concentrations and time points.

  • Lyse cells and quantify protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with anti-phospho-Stat3 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-Stat3 antibody for normalization.

Protocol 2: VEGFR2 Kinase Assay

This in vitro kinase assay protocol is based on commercially available kits.[8][9]

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase assay buffer

  • ATP

  • Biotinylated peptide substrate

  • Phospho-tyrosine antibody

  • Assay plates (e.g., 96-well)

  • Detection reagent (e.g., Kinase-Glo™)

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ATP, and the peptide substrate.

  • Add B2G2 at various concentrations to the assay wells.

  • Initiate the reaction by adding the recombinant VEGFR2 kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition of VEGFR2 activity by B2G2.

Protocol 3: Integrin-Mediated Cell Adhesion Assay

This protocol is a modification of standard cell adhesion assays.[10][11][12][13][14]

Materials:

  • 96-well plates coated with an integrin ligand (e.g., fibronectin or ICAM-1)

  • Cell labeling dye (e.g., Calcein AM)

  • Serum-free cell culture medium

  • Wash buffer (e.g., PBS)

Procedure:

  • Label your cells with Calcein AM.

  • Pre-treat the labeled cells with B2G2 at various concentrations.

  • Seed the treated cells onto the ligand-coated 96-well plates.

  • Incubate for 1-2 hours to allow for cell adhesion.

  • Gently wash the plates to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of cell adhesion relative to an untreated control.

Protocol 4: Notch1 Reporter Gene Assay

This protocol utilizes a luciferase reporter to measure Notch1 signaling activity.[15][16][17][18][19]

Materials:

  • Cell line of interest

  • Notch1-responsive luciferase reporter plasmid (e.g., containing CSL binding sites)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the Notch1 reporter plasmid and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with B2G2 at various concentrations.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Determine the effect of B2G2 on Notch1 signaling.

Signaling Pathway and Workflow Diagrams

G cluster_vegfr VEGFR2 Signaling cluster_notch Notch1 Signaling cluster_nfkb NF-kB/Stat3/AP1 Signaling B2G2 Procyanidin B2 3,3'-di-O-gallate VEGFR2 VEGFR2 B2G2->VEGFR2 inhibits Notch1 Notch1 B2G2->Notch1 inhibits NFkB NF-kB B2G2->NFkB inhibits Stat3 Stat3 B2G2->Stat3 inhibits AP1 AP1 B2G2->AP1 inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Cell Survival Akt->Angiogenesis Hes1 Hes1 Notch1->Hes1 CellFate Cell Fate & Stemness Hes1->CellFate Inflammation Inflammation & Cell Survival NFkB->Inflammation Stat3->Inflammation AP1->Inflammation

Figure 2: Major signaling pathways inhibited by B2G2.

G cluster_0 Experimental Setup cluster_1 Assay Performance cluster_2 Data Analysis cluster_3 Interpretation setup Seed cells and treat with B2G2 and/or specific inhibitors assay Perform specific cellular assay (e.g., viability, migration) setup->assay analyze Analyze data and compare effects of B2G2 alone vs. in combination assay->analyze interpret Determine if the specific inhibitor rescues the B2G2-induced phenotype analyze->interpret

Figure 3: General workflow for using specific inhibitors.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Procyanidin B2 3,3'-di-O-gallate: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B2 3,3'-di-O-gallate (B2G2), a polyphenolic compound found in grape seed extract, has garnered significant attention for its potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] As with many natural products, the limited availability and laborious isolation of B2G2 from natural sources have prompted the development of synthetic routes to obtain this compound in larger quantities for extensive research and potential clinical translation.[1] This guide provides an objective comparison of the biological activity of synthetic versus natural B2G2, supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.

Equivalence in Anti-Cancer Efficacy: A Direct Comparison

A key study directly compared the anti-prostate cancer efficacy of B2G2 isolated from grape seed extract with that of synthetically produced B2G2. The findings revealed that both preparations exhibit comparable biological activity in inhibiting the growth of human prostate cancer cells.[1] This suggests that the synthetic version of B2G2 is a viable and equally effective alternative to its natural counterpart for research and therapeutic development.

Data Summary

The following tables summarize the quantitative data from comparative studies on the effects of natural and synthetic B2G2 on prostate cancer cell lines.

Table 1: Comparative Growth Inhibition of PC3 Human Prostate Cancer Cells [1]

TreatmentConcentration (µM)Time (h)Growth Inhibition (%)
Natural B2G2 252427
4814
7237
502438
4848
7274
1002438
4848
7274
Synthetic B2G2 252443
4832
7222
502481
4888
7295
1002481
4888
7295

Table 2: Comparative Induction of Apoptosis in PC3 Human Prostate Cancer Cells [1]

TreatmentConcentration (µM)Apoptotic Cells (%)
Natural B2G2 255.2
5011.8
10020.1
Synthetic B2G2 256.5
5013.2
10022.4

Broader Biological Activities of this compound

While direct comparative studies for other biological activities are limited, research on naturally-derived B2G2 has elucidated its multifaceted therapeutic potential.

  • Anti-angiogenic Effects: B2G2 has been shown to inhibit the growth and motility of endothelial cells, key processes in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. This effect is mediated through the targeting of VEGFR2 and integrin signaling pathways.[4][5][6]

  • Anti-inflammatory Properties: B2G2 exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in T cells and inhibiting inflammasome activation in macrophages.[2][7]

  • Antioxidant Capacity: As a polyphenol, B2G2 possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[3] The galloyl moieties in its structure are thought to be important for this activity.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies of B2G2.

Synthesis of this compound

The chemical synthesis of gram-scale quantities of B2G2 has been achieved, making it more accessible for research.[1] The synthesis is a multi-step process that starts with commercially available precursors, (-)-epicatechin and gallic acid.[1] A common synthetic strategy involves the Lewis acid-mediated condensation of protected epicatechin and epicatechin-gallate derivatives. Ytterbium (III) triflate (Yb(OTf)3) has been used as an effective catalyst for this condensation.

Isolation of Natural this compound

The isolation of B2G2 from natural sources such as grape seed extract is a labor-intensive process that involves multiple chromatographic steps to separate it from a complex mixture of other procyanidins.[1]

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the number of viable cells in a suspension. It is based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

  • A cell suspension is mixed with a 0.4% solution of trypan blue.

  • The mixture is incubated for a short period at room temperature.

  • A small aliquot is loaded onto a hemocytometer.

  • Under a microscope, both the total number of cells and the number of blue (non-viable) cells are counted.

  • Cell viability is calculated as the percentage of viable (unstained) cells relative to the total number of cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cells are harvested and fixed, typically with cold 70% ethanol.

  • The fixed cells are then treated with RNase to remove RNA, which can also be stained by propidium iodide.

  • The cells are stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA.

  • The fluorescence intensity of individual cells is measured using a flow cytometer.

  • The DNA content, which is proportional to the fluorescence intensity, is used to generate a histogram that shows the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (PARP Cleavage via Western Blot)

The cleavage of poly(ADP-ribose) polymerase (PARP) is a hallmark of apoptosis. This can be detected by Western blotting.

  • Protein lysates are prepared from treated and untreated cells.

  • The protein concentration is determined, and equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is incubated with a primary antibody that specifically recognizes the cleaved form of PARP.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.

  • A chemiluminescent substrate is added, and the resulting light signal is detected, indicating the presence and relative amount of cleaved PARP.

Signaling Pathways and Molecular Mechanisms

The biological effects of B2G2 are mediated through its interaction with various cellular signaling pathways.

experimental_workflow cluster_synthesis_isolation Source of B2G2 cluster_treatment Cellular Treatment cluster_assays Biological Assays Synthesis Chemical Synthesis PCa_Cells Prostate Cancer Cells Synthesis->PCa_Cells Isolation Isolation from Grape Seed Extract Isolation->PCa_Cells Cell_Viability Cell Viability (Trypan Blue) PCa_Cells->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) PCa_Cells->Cell_Cycle Apoptosis Apoptosis (PARP Cleavage) PCa_Cells->Apoptosis

Experimental workflow for comparing synthetic and natural B2G2.

B2G2 has been shown to modulate several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_ap1 AP-1 Pathway cluster_vegfr VEGFR2 Pathway B2G2 This compound NFkB NF-κB B2G2->NFkB Inhibits STAT3 STAT3 B2G2->STAT3 Inhibits AP1 AP-1 B2G2->AP1 Inhibits VEGFR2 VEGFR2 B2G2->VEGFR2 Inhibits NFkB_Target_Genes Pro-survival Genes NFkB->NFkB_Target_Genes Transcription STAT3_Target_Genes Proliferation & Survival Genes STAT3->STAT3_Target_Genes Transcription AP1_Target_Genes Cell Growth & Proliferation Genes AP1->AP1_Target_Genes Transcription PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis

Key signaling pathways targeted by this compound.

The anticancer effects of B2G2 are attributed to its ability to significantly inhibit the transcriptional activity of NF-κB and AP1, and the nuclear translocation of Stat3 in prostate cancer cells.[1] These transcription factors regulate the expression of genes involved in cell survival, proliferation, and apoptosis.[1] Furthermore, B2G2's anti-angiogenic properties are linked to its targeting of the VEGFR2/PI3K/Akt signaling cascade.[4][6]

Conclusion

The available evidence strongly indicates that synthetic this compound is biologically equivalent to its natural counterpart in terms of its anti-prostate cancer activity.[1] This provides a strong rationale for the use of synthetic B2G2 in preclinical and potentially clinical studies, overcoming the limitations of isolating this compound from natural sources. Further direct comparative studies are warranted to confirm the equivalence of synthetic and natural B2G2 across the full spectrum of its biological activities. The continued investigation into the molecular mechanisms of B2G2 will undoubtedly pave the way for its development as a novel therapeutic agent for various diseases, including cancer.

References

Procyanidin B2 3,3'-di-O-gallate Outperforms Procyanidin B2 in Cancer Cell Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that the galloylated derivative, Procyanidin B2 3,3'-di-O-gallate (B2G2), demonstrates significantly greater cytotoxic and pro-apoptotic activity in cancer cells compared to its parent compound, Procyanidin B2 (B2). This heightened efficacy is attributed to the presence of gallate moieties, which appear to be crucial for its potent anti-cancer effects, particularly in prostate cancer cell lines.

This guide provides a detailed comparison of the anti-cancer efficacy of this compound and Procyanidin B2, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the experimental data on the effects of this compound and Procyanidin B2 on cancer cell viability and apoptosis.

Table 1: Effect on Cancer Cell Viability

CompoundCancer Cell LineConcentrationEffect on Cell ViabilityCitation
This compound (B2G2) LNCaP (Prostate)25 µM~40-56% cell death at 24h[1]
LNCaP (Prostate)50 µM~39-59% cell death at 48h[1]
22Rv1 (Prostate)50-200 µM15-44% cell death at 24-48h[1]
Procyanidin B2 (B2) LNCaP (Prostate)Not SpecifiedIneffective in decreasing cell viability[2][3]
LoVo (Colorectal)12 µMIC50 at 48h[4]
HT-29 (Colorectal)15 µMIC50 at 48h[4]
BGC-823 & SGC-7901 (Gastric)10-200 µMConcentration-dependent reduction in viability[5]
MCF-7 (Breast)19.21 µMIC50 at 48h[6]

Table 2: Induction of Apoptosis

CompoundCancer Cell LineConcentrationApoptotic EffectCitation
This compound (B2G2) LNCaP (Prostate)25 µM45% apoptotic death[2]
LNCaP (Prostate)50 µM54% apoptotic death[2]
22Rv1 (Prostate)Not SpecifiedStrong apoptotic death (34-71%)[7]
Procyanidin B2 (B2) SGC-7901 (Gastric)20-100 µMConcentration-dependent increase in apoptosis[5]
LoVo (Colorectal)6, 12, 24 µMDose-dependent promotion of apoptosis[4]

Experimental Methodologies

The data presented in this guide are based on the following key experimental protocols:

Cell Viability Assays
  • Trypan Blue Exclusion Assay: This method was used to determine the number of viable and non-viable cells.[1] Cells were seeded in multi-well plates and treated with varying concentrations of the compounds for specified durations. Post-treatment, cells were harvested, stained with trypan blue, and counted using a hemocytometer. Non-viable cells with compromised membranes take up the blue dye, while viable cells exclude it.

  • CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay was employed to assess cell proliferation.[4][5] Cells were seeded in 96-well plates and treated with the compounds. CCK-8 solution was then added to each well, and after incubation, the absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

  • Sulforhodamine B (SRB) Assay: This assay determines cell density based on the measurement of cellular protein content.[6] Cells were treated with the compounds, fixed with trichloroacetic acid, and stained with SRB dye. The protein-bound dye was then solubilized, and the absorbance was measured at 510 nm.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and quantify apoptosis.[5][7] Treated cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were then added. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells were then analyzed by flow cytometry.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5] Treated cells were fixed and permeabilized, followed by incubation with a reaction mixture containing TdT and dUTP-fluorescein. The incorporated fluorescein was then visualized using fluorescence microscopy.

  • Western Blotting for Apoptosis-Related Proteins: This technique was used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases, PARP, and members of the Bcl-2 family.[2][5] Cell lysates from treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest, followed by incubation with secondary antibodies and detection.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony.[7] A low density of cells was seeded in multi-well plates and treated with the compounds. The medium was changed periodically with fresh compound. After a designated period (e.g., 10 days), the cells were fixed and stained, and the number of colonies was counted.

Signaling Pathways and Mechanisms of Action

The differential efficacy of this compound and Procyanidin B2 can be attributed to their distinct interactions with cellular signaling pathways.

This compound (B2G2)

B2G2 exerts its potent anti-cancer effects through a multi-targeted mechanism. In prostate cancer cells, it induces apoptosis by inhibiting the activity of key transcription factors including NF-κB, Stat3, and AP1.[7][8] Furthermore, B2G2 promotes cell death by inducing oxidative stress through the generation of reactive oxygen species (ROS). This leads to the sustained activation of the ERK1/2 and AMPK signaling pathways.[1][9]

B2G2_Pathway B2G2 Procyanidin B2 3,3'-di-O-gallate ROS ↑ Reactive Oxygen Species (ROS) B2G2->ROS NFkB_Stat3_AP1 ↓ NF-κB ↓ Stat3 ↓ AP1 B2G2->NFkB_Stat3_AP1 ERK_AMPK ↑ p-ERK1/2 ↑ p-AMPK ROS->ERK_AMPK Apoptosis_B2G2 Apoptosis ERK_AMPK->Apoptosis_B2G2 NFkB_Stat3_AP1->Apoptosis_B2G2

Signaling pathway of this compound.

Procyanidin B2 (B2)

Procyanidin B2 has been shown to induce apoptosis and autophagy in cancer cells, such as colorectal and gastric cancer cells, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, and survival.

B2_Pathway B2 Procyanidin B2 PI3K_Akt_mTOR ↓ PI3K/Akt/mTOR Signaling B2->PI3K_Akt_mTOR Apoptosis_B2 Apoptosis PI3K_Akt_mTOR->Apoptosis_B2 Autophagy Autophagy PI3K_Akt_mTOR->Autophagy

Signaling pathway of Procyanidin B2.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer efficacy of these compounds.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Procyanidin B2 or B2G2 start->treatment viability Cell Viability Assay (e.g., CCK-8, Trypan Blue) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry, TUNEL) treatment->apoptosis clonogenic Clonogenic Assay treatment->clonogenic western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis clonogenic->data_analysis western_blot->data_analysis

General workflow for in vitro anti-cancer efficacy testing.

References

A Comparative Analysis of Procyanidin B2 3,3'-di-O-gallate and EGCG in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent polyphenols, Procyanidin B2 3,3'-di-O-gallate and Epigallocatechin-3-gallate (EGCG), reveals distinct and overlapping mechanisms in their efficacy against breast cancer. While direct comparative studies are limited, existing research provides a strong basis for evaluating their potential as therapeutic agents.

This guide offers a comprehensive comparison of this compound and EGCG, focusing on their anti-cancer properties in breast cancer models. We present key experimental data, detailed methodologies, and signaling pathway diagrams to support an objective evaluation for researchers, scientists, and drug development professionals.

Comparative Efficacy and Cytotoxicity

While both compounds exhibit cytotoxic effects against breast cancer cells, a derivative of EGCG, Prodelphinidin B-2, 3,3''-O-gallate (PB2,3,3''/OG), which is structurally related to this compound, has been shown to possess higher cytotoxicity than EGCG in triple-negative breast cancer (TNBC) cell lines.[1][2]

One study demonstrated that at a concentration of 40 µM, PB2,3,3''/OG exhibited significantly higher cytotoxicity compared to EGCG in MDA-MB-231, MDA-MB-453, MDA-MB-468 (TNBC), and MCF-7 (ERα-positive) breast cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values for PB2,3,3''/OG in these cell lines ranged from 20 to 50 µM.[1][2]

For EGCG, various studies have reported its dose- and time-dependent inhibitory effects on breast cancer cell proliferation. For instance, in MDA-MB-468 cells, EGCG treatment (5-80 µg/mL) for 24-72 hours resulted in a 15-100% inhibition of cellular proliferation.[3] In MCF-7 cells, EGCG inhibited cell growth by 40-75% after 72 hours at concentrations of 5 and 20 µg/ml.[4]

Procyanidin B2, the parent compound of this compound, has also demonstrated cytotoxicity in MCF-7 cells with an IC50 of 19.20 µM.[5][6] The galloylation of Procyanidin B2 is suggested to enhance its cytotoxic activity.[5]

CompoundBreast Cancer Cell LineConcentrationEffectCitation
Prodelphinidin B-2, 3,3''-O-gallateMDA-MB-231, MDA-MB-453, MDA-MB-468, MCF-740 µMHigher cytotoxicity than EGCG[1]
Prodelphinidin B-2, 3,3''-O-gallateMDA-MB-231, MDA-MB-453, MDA-MB-468, MCF-720-50 µMIC50 for cell proliferation[1][2]
EGCGMDA-MB-4685-80 µg/mL15-100% inhibition of proliferation[3]
EGCGMCF-75 and 20 µg/ml40-75% inhibition of cell growth after 72h[4]
Procyanidin B2MCF-719.20 µMIC50 for cytotoxicity[5][6]

Mechanisms of Action: A Head-to-Head Look

Both this compound and EGCG exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. In human prostate cancer cells, it leads to an increase in cleaved PARP levels, a hallmark of apoptosis.[7][8] The related compound, Prodelphinidin B-2 3,3'-di-O-gallate, induces apoptosis in MCF-7 cells primarily through the Fas/Fas ligand pathway, independent of p53 and p21/WAF1.[9]

EGCG induces apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[3][10][11] This leads to the release of cytochrome c from the mitochondria, activation of caspases (caspase-3 and -9), and subsequent PARP cleavage.[3][12][13]

Cell Cycle Arrest

This compound can induce cell cycle arrest. In human umbilical vein endothelial cells (HUVECs), it causes a G1 arrest by down-regulating cyclins (D1 and A) and cyclin-dependent kinases (Cdk2 and Cdc2), and up-regulating CDK inhibitors (p21 and p27).[14] The related compound, Prodelphinidin B-2 3,3'-di-O-gallate, has been found to block cell cycle progression at the G0/G1 phase in A549 lung carcinoma cells.[15]

EGCG has been shown to induce cell cycle arrest at different phases in breast cancer cells. In MCF-7 cells, it can cause a G2/M phase arrest.[4][13][16] Other studies have reported that EGCG can also lead to cell cycle arrest by preventing the accumulation of cyclin D1.[17]

Modulation of Signaling Pathways

The anti-cancer activities of both compounds are underpinned by their ability to interfere with critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.

Signaling Pathways Modulated by this compound

This compound has been shown to target several key signaling pathways:

  • VEGFR2/PI3K/Akt Pathway: It inhibits this pathway, which is crucial for endothelial cell survival, proliferation, and tube formation, thereby suggesting anti-angiogenic properties.[14]

  • Integrin Signaling: This pathway, important for cell motility and invasion, is also inhibited by this compound.[14]

  • NF-κB, Stat3, and AP1: In prostate cancer cells, it inhibits the transcriptional activity of these factors, which are involved in survival and apoptotic pathways.[7][8]

  • Notch1 Pathway: The related compound, Prodelphinidin B-2, 3,3''-O-gallate, has been found to directly bind to and inhibit the Notch1 signaling pathway in triple-negative breast cancer cells.[1][2]

Procyanidin_B2_3_3_di_O_gallate_Signaling B2G2 Procyanidin B2 3,3'-di-O-gallate VEGFR2 VEGFR2 B2G2->VEGFR2 Integrin Integrin Signaling B2G2->Integrin NFkB NF-κB B2G2->NFkB Stat3 Stat3 B2G2->Stat3 AP1 AP1 B2G2->AP1 Notch1 Notch1 B2G2->Notch1 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Invasion Invasion Integrin->Invasion NFkB->Survival Stat3->Proliferation AP1->Proliferation Notch1->Proliferation

Caption: this compound signaling inhibition.

Signaling Pathways Modulated by EGCG

EGCG is well-documented to impact a broad range of signaling pathways in breast cancer:

  • PI3K/Akt Pathway: EGCG inhibits the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.[11][18]

  • MAPK Pathway: It modulates the MAPK pathway, which is involved in cell proliferation and differentiation.[19][20]

  • NF-κB Pathway: EGCG suppresses the activation of NF-κB, a key transcription factor in inflammation and cancer progression.

  • STAT3 Pathway: Inhibition of STAT3 signaling by EGCG has also been reported.[11]

  • EGFR/ErbB Pathway: EGCG can inhibit the expression of epidermal growth factor receptors (EGFR or ErbB), which are often overexpressed in breast cancer.[17]

  • β-catenin Pathway: EGCG has been shown to decrease β-catenin levels, impacting cell adhesion and gene transcription.[10][11]

EGCG_Signaling EGCG EGCG EGFR EGFR/ErbB EGCG->EGFR PI3K PI3K EGCG->PI3K MAPK MAPK EGCG->MAPK NFkB NF-κB EGCG->NFkB STAT3 STAT3 EGCG->STAT3 beta_catenin β-catenin EGCG->beta_catenin EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation NFkB->Survival Invasion Invasion NFkB->Invasion STAT3->Proliferation beta_catenin->Proliferation

Caption: EGCG's inhibitory effects on key signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or EGCG. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Breast Cancer Cell Culture treatment Treatment with This compound or EGCG start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle plate_reader Microplate Reader viability->plate_reader flow_cytometer1 Flow Cytometry apoptosis->flow_cytometer1 flow_cytometer2 Flow Cytometry cell_cycle->flow_cytometer2 results Comparative Efficacy Analysis plate_reader->results flow_cytometer1->results flow_cytometer2->results

References

Validating the anti-angiogenic effects of Procyanidin B2 3,3'-di-O-gallate in HUVECs.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Procyanidin B2 3,3'-di-O-gallate (PB2-DG) showcases its significant anti-angiogenic properties in Human Umbilical Vein Endothelial Cells (HUVECs), positioning it as a promising candidate for further investigation in cancer research and drug development. This guide provides an objective comparison of PB2-DG's performance with other established anti-angiogenic agents, supported by experimental data and detailed protocols.

This compound, a natural polyphenolic compound, has demonstrated notable efficacy in inhibiting key processes of angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis.[1][2][3][4][5] Studies on HUVECs, a primary model for studying endothelial cell biology, reveal that PB2-DG effectively curtails cell proliferation, migration, and the formation of capillary-like structures.[1][2][3][4][5]

Comparative Efficacy of Anti-Angiogenic Agents in HUVECs

To contextualize the anti-angiogenic potential of PB2-DG, a comparison of its inhibitory concentration (IC50) with that of several FDA-approved anti-angiogenic drugs is presented below. It is important to note that these values are derived from various studies and experimental conditions may differ.

CompoundTarget(s)HUVEC Proliferation IC50HUVEC Migration InhibitionHUVEC Tube Formation InhibitionReference(s)
This compound (PB2-DG) VEGFR2, Integrins ~20-40 µM Effective Effective [1][2][3][4][5]
SunitinibVEGFRs, PDGFRs, c-KIT~1.5 µM - 2 µMEffectiveEffective[6][7][8][9][10][11]
SorafenibVEGFRs, PDGFRs, RAF kinases~1.5 µM - 50 µMEffectiveEffective[7][8][9][12]
AxitinibVEGFRs 1-3~0.3 µM - 2 µMEffectiveEffective[8][9][13][14][15][16]
PazopanibVEGFRs, PDGFRs, c-Kit~0.02 µM - 15 µg/mLEffectiveEffective[17][18][19][20][21]
Bevacizumab (Antibody)VEGF-AEffectiveEffectiveEffective[22][23][24][25][26]

Unraveling the Mechanism: The VEGF Signaling Pathway

PB2-DG exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2][3][5] VEGF is a potent pro-angiogenic factor that, upon binding to VEGFR2 on endothelial cells, triggers a cascade of downstream signaling events crucial for angiogenesis. These include the activation of the PI3K/Akt pathway, which promotes cell survival and proliferation, and other pathways that regulate cell migration and permeability.[27][28][29][30][31] By inhibiting VEGFR2, PB2-DG effectively blocks these downstream signals, leading to the observed anti-angiogenic outcomes.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates PB2DG Procyanidin B2 3,3'-di-O-gallate PB2DG->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Promotes

Figure 1: Simplified diagram of the inhibitory action of this compound on the VEGF signaling pathway in HUVECs.

Experimental Validation: Protocols and Workflow

The anti-angiogenic effects of PB2-DG in HUVECs are validated through a series of established in vitro assays. A typical experimental workflow is outlined below.

Start HUVEC Culture Treatment Treatment with PB2-DG and Controls Start->Treatment Assays Perform Anti-Angiogenesis Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Migration Migration/Wound Healing Assay Assays->Migration TubeFormation Tube Formation Assay (Matrigel) Assays->TubeFormation Analysis Data Analysis and Quantification Viability->Analysis Migration->Analysis TubeFormation->Analysis

Figure 2: General experimental workflow for assessing the anti-angiogenic effects of PB2-DG in HUVECs.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of PB2-DG on the viability and proliferation of HUVECs.

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of PB2-DG (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

HUVEC Migration Assay (Wound Healing Assay)

Objective: To assess the effect of PB2-DG on the migratory capacity of HUVECs.

Protocol:

  • Grow HUVECs to confluence in a 6-well plate.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of PB2-DG or a vehicle control.

  • Capture images of the wound at 0 hours and after a defined period (e.g., 12-24 hours).

  • Quantify the rate of wound closure by measuring the change in the wound area over time.

HUVEC Tube Formation Assay

Objective: To evaluate the ability of PB2-DG to inhibit the formation of capillary-like structures by HUVECs.

Protocol:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of PB2-DG or a vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.

  • Incubate the plate at 37°C for 6-18 hours to allow for tube formation.

  • Visualize and photograph the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.

Conclusion

This compound demonstrates significant anti-angiogenic activity in HUVECs by inhibiting cell proliferation, migration, and tube formation, primarily through the targeting of the VEGFR2 signaling pathway. While its potency in terms of IC50 may be lower than some synthetic tyrosine kinase inhibitors, its natural origin and potential for lower toxicity make it a compelling subject for further research in the development of novel anti-cancer therapies. The provided experimental protocols offer a robust framework for the continued investigation and validation of PB2-DG's anti-angiogenic effects.

References

Confirming the Structure of Procyanidin B2 3,3'-di-O-gallate: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of Procyanidin B2 3,3'-di-O-gallate using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the spectral data of the target molecule with its parent compound, Procyanidin B2, and a mono-galloylated analogue, researchers can unequivocally identify the presence and positions of the galloyl moieties.

Structural Overview

Procyanidin B2 is a B-type proanthocyanidin dimer, consisting of two (-)-epicatechin units linked by a β-bond between position 4 of the upper unit and position 8 of the lower unit.[1] In this compound, the hydroxyl groups at the 3rd position of both the upper and lower epicatechin units are esterified with gallic acid.

Comparative NMR Data Analysis

Table 1: Comparative ¹H NMR Chemical Shifts (δ in ppm)

ProtonProcyanidin B2 (in Methanol-d4/D2O)Procyanidin B2 3"-O-gallate (in Methanol-d4)Expected Shifts for this compound (in Methanol-d4)Key Observations for Di-gallate
Upper Unit
H-2~5.0~5.1~5.2Downfield shift due to galloylation at C-3.
H-3~4.0~5.5~5.6Significant downfield shift due to esterification.
H-4~4.6~4.7~4.8Slight downfield shift.
H-6~5.9~6.0~6.0Minor change.
H-8---Interflavan bond.
H-2'~7.0~7.1~7.1Minor change.
H-5'~6.8~6.8~6.8Minor change.
H-6'~6.7~6.7~6.7Minor change.
Lower Unit
H-2'~4.8~4.9~5.0Downfield shift due to galloylation at C-3'.
H-3'~4.2~5.6~5.7Significant downfield shift due to esterification.
H-4'α~2.9~3.0~3.1Slight downfield shift.
H-4'β~2.7~2.8~2.9Slight downfield shift.
H-6'~6.0~6.0~6.0Minor change.
H-8'----
H-2''~6.9~7.0~7.0Minor change.
H-5''~6.7~6.7~6.7Minor change.
H-6''~6.8~6.8~6.8Minor change.
Galloyl Moieties
H-2"', H-6"' (Upper)N/AN/A~7.0-7.1Characteristic singlet for the two equivalent aromatic protons of the galloyl group.
H-2"', H-6"' (Lower)N/A~7.0~7.0-7.1Characteristic singlet for the two equivalent aromatic protons of the galloyl group.

Data for Procyanidin B2 is adapted from publicly available spectra. Data for Procyanidin B2 3"-O-gallate is based on reported values. Expected shifts are projections based on known acylation effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ in ppm)

CarbonProcyanidin B2 (in CD3OD)Procyanidin B2 3"-O-gallate (in Methanol-d4)Expected Shifts for this compound (in Methanol-d4)Key Observations for Di-gallate
Upper Unit
C-2~84~82~82Minor change.
C-3~67~70~70Downfield shift upon esterification.
C-4~37~38~38Minor change.
Lower Unit
C-2'~77~78~78Minor change.
C-3'~67~70~70Downfield shift upon esterification.
C-4'~29~29~29Minor change.
Galloyl Moieties
C=O (Upper)N/AN/A~166-167Carbonyl signal of the galloyl ester.
C-1"' (Upper)N/AN/A~121-122Galloyl aromatic carbon.
C-2"', C-6"' (Upper)N/AN/A~110-111Galloyl aromatic carbons.
C-3"', C-5"' (Upper)N/AN/A~146-147Galloyl aromatic carbons.
C-4"' (Upper)N/AN/A~139-140Galloyl aromatic carbon.
C=O (Lower)N/A~167~166-167Carbonyl signal of the galloyl ester.
C-1"' (Lower)N/A~121~121-122Galloyl aromatic carbon.
C-2"', C-6"' (Lower)N/A~110~110-111Galloyl aromatic carbons.
C-3"', C-5"' (Lower)N/A~146~146-147Galloyl aromatic carbons.
C-4"' (Lower)N/A~139~139-140Galloyl aromatic carbon.

Data for Procyanidin B2 is from publicly available datasets. Data for Procyanidin B2 3"-O-gallate is based on reported values. Expected shifts are projections.

Experimental Protocols

A standard protocol for the NMR analysis of procyanidins is outlined below. Due to the conformational complexity of proanthocyanidins, low-temperature NMR may be necessary to obtain well-resolved spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.5 mL of methanol-d4 (CD3OD). Methanol-d4 is often preferred over acetone-d6 to avoid peak broadening.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For samples exhibiting broad signals at room temperature, consider acquiring spectra at a lower temperature (e.g., 273 K or 255 K) to slow down conformational exchange.

3. Spectral Analysis:

  • ¹H NMR: Identify the characteristic singlet of the galloyl protons (H-2"', H-6"') around 7.0-7.1 ppm. The presence of two such singlets (or a single singlet integrating to four protons) would be indicative of two galloyl groups. Observe the significant downfield shifts of H-3 and H-3' protons, confirming esterification at these positions.

  • ¹³C NMR: Look for the appearance of two carbonyl signals (C=O) around 166-167 ppm and the characteristic aromatic signals of the two galloyl moieties.

  • COSY: Confirm the proton-proton correlations within the epicatechin and galloyl spin systems.

  • HSQC: Correlate the proton signals with their directly attached carbon atoms. This is crucial for unambiguous assignment of both ¹H and ¹³C signals.

  • HMBC: Establish long-range (2-3 bond) correlations. Key correlations to look for are from the H-3 and H-3' protons to the carbonyl carbons of the respective galloyl groups, which definitively confirms the sites of galloylation.

Visualizing the Structure and Workflow

Caption: Structure of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Confirmation A Purified Compound B Dissolve in Methanol-d4 A->B C Transfer to NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR (COSY, HSQC, HMBC) C->E F Low-Temperature NMR (if needed) D->F G Assign Signals D->G E->G H Compare with Procyanidin B2 Data G->H I Identify Galloyl Moieties H->I J Confirm Esterification Sites via HMBC I->J K Structure Confirmed J->K

Caption: NMR-based structure confirmation workflow.

By following this comparative approach and detailed experimental protocol, researchers can confidently confirm the structure of this compound and differentiate it from its parent compound and other galloylated analogues.

References

Procyanidin B2 3,3'-di-O-gallate: A Comparative Analysis Against Other Grape Seed Procyanidins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Procyanidin B2 3,3'-di-O-gallate versus other procyanidins derived from grape seeds, supported by experimental data.

Procyanidins, a class of flavonoids found abundantly in grape seeds, have garnered significant attention for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. Among these, Procyanidin B2, a dimer of (-)-epicatechin, and its galloylated derivatives are of particular interest. This guide provides a detailed comparison of this compound (B2G2) with its parent compound, Procyanidin B2 (B2), and its monogallated counterparts, focusing on their performance in key biological assays.

Comparative Biological Activity: The Impact of Galloylation

Experimental evidence strongly suggests that the degree of galloylation—the esterification of procyanidin molecules with gallic acid—plays a crucial role in enhancing their biological activities. This compound, with two galloyl moieties, has been identified as a highly potent constituent of grape seed extract.[1][2]

Anticancer Efficacy

Studies comparing the effects of B2G2, its monogallated derivatives (Procyanidin B2-3-O-gallate and Procyanidin B2-3'-O-gallate), and the non-galloylated Procyanidin B2 on human prostate carcinoma LNCaP cells have demonstrated a clear structure-activity relationship. While Procyanidin B2 and gallic acid alone showed little to no effect on cell viability, the galloylated esters significantly reduced it.[1] Notably, B2G2 was the most effective in inhibiting cell growth.[1] The decrease in cell viability is largely attributed to the induction of apoptosis, with B2G2 and its 3'-O-gallate derivative showing comparable pro-apoptotic effects.[1]

CompoundCell LineConcentration (µM)Effect on Cell ViabilityApoptosis InductionReference
Procyanidin B2 (B2)LNCaP10-50Ineffective-[1]
Gallic AcidLNCaP10-50Ineffective-[1]
Procyanidin B2-3-O-gallateLNCaP10-50Significant DecreaseLess Effective[1]
Procyanidin B2-3'-O-gallateLNCaP10-50Significant DecreaseComparable to B2G2[1]
This compound (B2G2) LNCaP10-50Significant Decrease & Growth Inhibition Strong Induction [1]
Antioxidant Capacity
Anti-inflammatory Potential

The anti-inflammatory effects of procyanidins are also influenced by their structure. Studies have shown that galloylated catechins are more effective at inhibiting inflammatory agents like nitric oxide (NO) than their non-galloylated counterparts. It has been reported that the ability of procyanidin B2-3'-O-gallate to scavenge inflammatory agents such as NO, IL-1β, TNF-α, and IL-6 was superior to that of the non-galloylated procyanidin B2.[2] Procyanidin B2 itself has been shown to inhibit inflammasome activation and the production of pro-inflammatory cytokines.[4][5]

Signaling Pathways

The enhanced bioactivity of this compound is attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and inflammation.

Anticancer Signaling Pathways of this compound

B2G2 exerts its anticancer effects by targeting key survival pathways in cancer cells. Mechanistic studies have shown that B2G2 can inhibit the transcriptional activity of NF-κB and AP1, and the nuclear translocation of STAT3.[6] These transcription factors are crucial for the expression of downstream targets involved in cell proliferation and apoptosis resistance, such as survivin.

B2G2_Anticancer_Pathway B2G2 Procyanidin B2 3,3'-di-O-gallate (B2G2) NFkB NF-κB B2G2->NFkB Inhibits AP1 AP1 B2G2->AP1 Inhibits STAT3 STAT3 (Nuclear Translocation) B2G2->STAT3 Inhibits Survivin Survivin NFkB->Survivin AP1->Survivin STAT3->Survivin Apoptosis Apoptosis Survivin->Apoptosis Inhibits

Caption: B2G2 anticancer signaling pathway.

Anti-inflammatory Signaling Pathway of Procyanidin B2

Procyanidin B2 has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This in turn leads to the transcriptional repression of genes encoding pro-inflammatory mediators such as COX-2 and iNOS, resulting in reduced production of IL-6 and nitric oxide.[4]

B2_Anti_inflammatory_Pathway B2 Procyanidin B2 (B2) NFkB NF-κB Activation B2->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Gene_Expression Gene Transcription (COX-2, iNOS) NFkB->Gene_Expression Inflammation Inflammatory Response (IL-6, NO) Gene_Expression->Inflammation

Caption: B2 anti-inflammatory signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of procyanidins on the metabolic activity of cells, as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the procyanidin compounds (e.g., B2G2, B2) and a vehicle control for a specified duration (e.g., 24, 48 hours).

  • Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with procyanidins.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Treat cells with procyanidin compounds as described for the cell viability assay.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The cell populations are distinguished as follows: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of procyanidins.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Add various concentrations of the procyanidin compounds to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of 517 nm.

  • A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of procyanidins by measuring their ability to inhibit nitric oxide production in stimulated macrophages.

Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the procyanidin compounds for a certain period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the procyanidins for a further 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate for 10-15 minutes at room temperature to allow for the colorimetric reaction to occur.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of different procyanidin compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Isolation Isolation & Purification of Procyanidins Characterization Structural Characterization (NMR, MS) Isolation->Characterization Treatment Treatment with Procyanidins Characterization->Treatment Antioxidant Antioxidant (DPPH Assay) Characterization->Antioxidant Cell_Culture Cell Culture (e.g., LNCaP, RAW 264.7) Cell_Culture->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Anti_inflammatory Anti-inflammatory (NO Assay) Treatment->Anti_inflammatory Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Quantification Quantitative Analysis (IC50, % Inhibition) Cell_Viability->Quantification Apoptosis->Quantification Antioxidant->Quantification Anti_inflammatory->Quantification Comparison Comparative Analysis Quantification->Comparison Signaling->Comparison

References

Unveiling the Bioactivity of Procyanidin B2 Gallate Esters: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of procyanidin B2 and its galloylated derivatives reveals a significant enhancement of anticancer and anti-inflammatory properties upon esterification with gallic acid. This guide provides a comparative overview of the structure-activity relationships of these compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

This publication delves into the compelling structure-activity relationship (SAR) of procyanidin B2 gallate esters, a class of polyphenolic compounds found in sources such as grape seeds. Through a systematic comparison, this guide highlights the pivotal role of galloylation in augmenting the biological efficacy of the parent molecule, procyanidin B2. The addition of gallate moieties has been shown to transform a relatively inert compound into potent agents with significant anticancer and anti-inflammatory activities. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive resource on the bioactivity of these promising natural compounds.

Comparative Efficacy of Procyanidin B2 and its Gallate Esters

Experimental evidence consistently demonstrates that the galloylation of procyanidin B2 is a critical determinant of its biological activity. While procyanidin B2 and gallic acid alone exhibit minimal to no effect on the viability of certain cancer cell lines, their esterified counterparts display potent cytotoxic and pro-apoptotic effects.

Anticancer Activity

The anticancer potential of procyanidin B2 gallate esters has been extensively studied in various cancer cell lines, particularly in prostate cancer. The data consistently indicates that the di-galloylated form, Procyanidin B2-3,3'-di-O-gallate (B2G2), is the most active compound.[1] The position of the gallate group also influences activity, with the 3'-O-gallate ester showing greater efficacy than the 3-O-gallate ester.

CompoundCell LineConcentration (µM)Effect on Cell Viability (% decrease)Reference
Procyanidin B2LNCaP10-50Ineffective
Gallic AcidLNCaP10-50Ineffective
Procyanidin B2-3-O-gallate (B2-3G)LNCaP50Significant decrease
Procyanidin B2-3'-O-gallate (B2-3'G)LNCaP50Significant decrease (more effective than B2-3G)
Procyanidin B2-3,3'-di-O-gallate (B2G2)LNCaP25-5040-56% decrease[2]
Procyanidin B2-3,3'-di-O-gallate (B2G2)22Rv150-20015-44% decrease[1][2]
Procyanidin B2-3,3'-di-O-gallate (B2G2)PC-3Not specifiedSignificant cytotoxic activity[3][4]
Anti-inflammatory Activity

Procyanidin B2-3,3''-di-O-gallate (PCB2DG) has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. It suppresses the production of pro-inflammatory cytokines, such as TNF-α, from T cells by inhibiting glycolytic activity through the mTOR-HIF-1α pathway.[5] Furthermore, PCB2DG can ameliorate skin inflammation by suppressing TLR7 signaling in dendritic cells.[6] Procyanidin B2 itself has also been shown to inhibit inflammasome-mediated IL-1β production in macrophages.[7]

CompoundModel SystemKey EffectReference
Procyanidin B2-3,3''-di-O-gallate (PCB2DG)Activated CD4+ T cellsSuppresses TNF-α production[5]
Procyanidin B2-3,3''-di-O-gallate (PCB2DG)Mouse model of skin inflammationAmeliorates dermatitis[6]
Procyanidin B2LPS-stimulated macrophagesInhibits IL-1β secretion[7]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of procyanidin B2, its gallate esters, or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, cleaved PARP, p-STAT3, p-ERK1/2, p-AMPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The biological activities of procyanidin B2 gallate esters are underpinned by their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.

anticancer_pathway cluster_apoptosis Apoptosis Induction cluster_signaling Signaling Pathway Inhibition B2G2 Procyanidin B2-3,3'-di-O-gallate (B2G2) Bcl2 Bcl-2 / Bcl-xL B2G2->Bcl2 Downregulates Casp9 Caspase-9 B2G2->Casp9 Activates NFkB NF-κB B2G2->NFkB Inhibits Stat3 Stat3 B2G2->Stat3 Inhibits AP1 AP1 B2G2->AP1 Inhibits ERK ERK1/2 B2G2->ERK Activates AMPK AMPK B2G2->AMPK Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Anticancer signaling pathways of B2G2.

anti_inflammatory_pathway cluster_mTOR mTOR-HIF-1α Pathway cluster_TLR TLR7 Signaling PCB2DG Procyanidin B2-3,3''-di-O-gallate (PCB2DG) mTOR mTOR PCB2DG->mTOR Inhibits Endosomal_Acid Endosomal Acidification PCB2DG->Endosomal_Acid Inhibits HIF1a HIF-1α mTOR->HIF1a Activates Glycolysis Glycolytic Activity HIF1a->Glycolysis Promotes TNFa TNF-α Production Glycolysis->TNFa Supports TLR7 TLR7 Cytokine_Prod Pro-inflammatory Cytokine Production TLR7->Cytokine_Prod Induces Endosomal_Acid->TLR7 Required for

Anti-inflammatory pathways of PCB2DG.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Procyanidin B2 Gallate Esters start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis western Western Blot (Protein Expression) treat->western data Quantify Results viability->data apoptosis->data western->data conclusion Determine Structure-Activity Relationship data->conclusion

General experimental workflow.

References

Unveiling the Anti-Cancer Potential of Procyanidin B2 3,3'-di-O-gallate: A Cross-Validation Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Procyanidin B2 3,3'-di-O-gallate (B2G2), a bioactive compound found in grape seed extract, has emerged as a promising candidate in cancer research, demonstrating significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. This guide provides a comparative analysis of B2G2's efficacy, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Comparative Efficacy of this compound

B2G2 has been shown to inhibit cell growth, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, with a notable emphasis on prostate cancer. The compound's effectiveness is highlighted by its ability to modulate key signaling pathways involved in cancer progression.

Cancer TypeCell LineKey Activities ObservedEffective Concentrations
Prostate Cancer PC3Inhibition of cell growth, induction of S phase cell cycle arrest, and apoptosis.[1]25-100 µM[1]
22Rv1Inhibition of cell growth and induction of G1 phase cell cycle arrest.[1][2]100 µM[1]
C4-2BStrong inhibition of cell growth and induction of cell death.[1]25-100 µM[1]
LNCaPInduction of apoptosis and cell death.[2]Not specified
DU145Inhibition of cell growth and induction of apoptosis.[1]Not specified
Endothelial Cells HUVECInhibition of cell growth, G1 phase cell cycle arrest, and induction of apoptosis; inhibition of capillary tube formation, invasion, and migration.[3][4]10-40 µM[3][4]
HPMECInhibition of cell growth and death; inhibition of capillary tube formation and motility.[3][4]10-40 µM[3][4]
Gastric Cancer BGC-823Reduction in cell viability, induction of apoptosis and autophagy.[5]Concentration-dependent[5]
SGC-7901Reduction in cell viability, induction of apoptosis and autophagy.[5]Concentration-dependent[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer activity.

Cell Growth and Viability Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1x10^4 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of B2G2 (e.g., 10, 25, 50, 100 µM) or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with B2G2 at the desired concentrations and time points.

  • Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with B2G2, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways. In prostate cancer cells, B2G2 has been shown to inhibit the transcriptional activity of NF-κB and AP1, and the nuclear translocation of Stat3.[1][6] This leads to a decrease in the expression of survivin, an anti-apoptotic protein, and an increase in the cleavage of PARP, a hallmark of apoptosis.[1][6]

Furthermore, in prostate cancer cells, B2G2 can induce oxidative stress, leading to sustained activation of ERK1/2 and AMPKα, which contributes to cell death.[2] The compound also targets the Notch1 signaling pathway in prostate cancer stem cells.[7]

In endothelial cells, B2G2's anti-angiogenic effects are mediated through the inhibition of VEGFR2/PI3K/Akt and integrin signaling pathways, which are crucial for cell survival, proliferation, and motility.[3][4] In gastric cancer cells, B2G2 has been found to inhibit the Akt/mTOR signaling pathway, leading to apoptosis and autophagy.[5]

B2G2_Signaling_Pathway cluster_prostate Prostate Cancer Cell cluster_endothelial Endothelial Cell cluster_gastric Gastric Cancer Cell B2G2 Procyanidin B2 3,3'-di-O-gallate (B2G2) NFkB NF-κB B2G2->NFkB inhibits AP1 AP1 B2G2->AP1 inhibits Stat3 Stat3 B2G2->Stat3 inhibits ERK ERK1/2 B2G2->ERK activates AMPK AMPKα B2G2->AMPK activates Notch1 Notch1 B2G2->Notch1 inhibits VEGFR2 VEGFR2/PI3K/Akt B2G2->VEGFR2 inhibits Integrin Integrin Signaling B2G2->Integrin inhibits AktmTOR Akt/mTOR B2G2->AktmTOR inhibits Apoptosis_P Apoptosis NFkB->Apoptosis_P induces AP1->Apoptosis_P induces Stat3->Apoptosis_P induces ERK->Apoptosis_P induces AMPK->Apoptosis_P induces Notch1->Apoptosis_P induces Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Integrin->Angiogenesis Apoptosis_G Apoptosis AktmTOR->Apoptosis_G induces Autophagy_G Autophagy AktmTOR->Autophagy_G induces

Caption: B2G2's multi-target activity in different cancer cell types.

References

Comparative analysis of the bioavailability of different procyanidin gallates.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidins, a class of flavonoids found in many plant-based foods, are known for their potential health benefits. Their bioavailability, however, is generally low and influenced by several structural factors, most notably the degree of polymerization and the presence of galloyl moieties. Evidence suggests that galloylation, the esterification of a procyanidin with gallic acid, can impact the molecule's absorption and metabolic fate. This guide explores these differences by examining available pharmacokinetic data and outlining the experimental methodologies used to obtain them.

Comparative Bioavailability of Procyanidin Gallates

Direct, head-to-head comparative studies detailing the pharmacokinetics of various procyanidin gallates versus their non-gallated counterparts are scarce in publicly available literature. However, by collating data from individual studies, a comparative overview can be assembled. It is crucial to note that the following data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: Pharmacokinetic Parameters of Selected Procyanidins and their Gallates in Rats

CompoundDosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Study Animal
Monomers
(-)-Epicatechin (EC)20 mg/kg (tea)124.03 ± 7.861.3 - 1.6529.5 ± 244.4Not ReportedHuman[1]
(-)-Epicatechin-3-O-gallate (ECG)50 mg/kg464.04~0.085Not Reported3.30Rat[2]
Dimers
Procyanidin B210.5 mg/kgNot Reported~6Not Reported8-11% (from blood AUC)Rat[3]
Procyanidin B2-3'-O-gallateNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Trimers
Procyanidin C1Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Procyanidin C1-3,3',3''-tri-O-gallateNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: The data presented above are from separate studies and are not directly comparable due to different experimental designs, analytical methods, and species. The lack of available data for galloylated dimers and trimers highlights a significant gap in the current research landscape. The information for Epicatechin was from a human study and is included for contextual comparison.

From the available data and literature, several key observations can be made:

  • Low Systemic Bioavailability: Both gallated and non-gallated procyanidins generally exhibit low oral bioavailability.[4][5]

  • Influence of Galloylation: The presence of a galloyl group appears to influence absorption. For instance, some evidence suggests that the galloyl moiety in epicatechin gallate (ECG) may reduce its absorption efficiency compared to epicatechin (EC).[6]

  • Rapid Metabolism: Once absorbed, procyanidins and their gallates are subject to extensive metabolism, including methylation, glucuronidation, and sulfation.[1]

  • Role of Gut Microbiota: A significant portion of ingested procyanidins, particularly larger oligomers and polymers, are not absorbed in the small intestine and reach the colon. Here, the gut microbiota plays a crucial role in breaking them down into smaller, more readily absorbable phenolic acids.[3]

Experimental Protocols

The following section details a representative experimental protocol for an in vivo bioavailability study of procyanidins in a rat model, based on methodologies described in the literature.[3][7][8]

Animal Model and Housing
  • Species: Male Wistar or Sprague-Dawley rats, 8-10 weeks old.

  • Housing: Housed individually in metabolic cages to allow for separate collection of urine and feces. Maintained under a 12-hour light/dark cycle with controlled temperature and humidity.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Diet: Fed a standard chow diet and provided with water ad libitum. Animals are fasted overnight before the administration of the test compound.

Test Compound Administration
  • Preparation: The procyanidin gallate or its non-gallated counterpart is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Administration: Administered orally via gavage at a predetermined dose (e.g., 10-50 mg/kg body weight). A control group receives the vehicle only. For absolute bioavailability studies, an intravenous administration group is included.

Sample Collection
  • Blood: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital sinus at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces: Urine and feces are collected at regular intervals (e.g., 0-12h, 12-24h, 24-48h) and stored at -80°C.

Sample Analysis
  • Extraction: Procyanidins and their metabolites are extracted from plasma, urine, and feces using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Quantification: The concentrations of the parent compound and its metabolites are determined using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or an electrochemical detector.[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo bioavailability study of procyanidin gallates.

G A Animal Acclimatization B Overnight Fasting A->B C Oral Administration of Procyanidin Gallate B->C D Serial Blood Sampling C->D E Urine & Feces Collection C->E F Sample Preparation (Extraction) D->F E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H

Caption: Workflow of an in-vivo bioavailability study.

Metabolic Pathway of Procyanidins

This diagram outlines the general metabolic fate of procyanidins after oral ingestion.

G Oral Ingestion Oral Ingestion Stomach Stomach Oral Ingestion->Stomach Small Intestine Small Intestine Stomach->Small Intestine Partial Hydrolysis Colon Colon Small Intestine->Colon Unabsorbed Oligomers & Polymers Absorption Absorption Small Intestine->Absorption Monomers & Dimers Metabolism Metabolism Colon->Metabolism Microbiota Excretion Excretion Colon->Excretion Feces Circulation Circulation Absorption->Circulation Phase II Metabolism (Liver) Metabolism->Absorption Phenolic Acids Circulation->Excretion Urine

Caption: General metabolic pathway of procyanidins.

Conclusion

The bioavailability of procyanidin gallates is a complex area of study with significant research gaps. While it is established that procyanidins, in general, have low bioavailability that is inversely related to their size, the specific impact of galloylation on absorption and metabolism requires more direct comparative research. The available data suggests that both gallated and non-gallated procyanidins undergo extensive metabolism, with the gut microbiota playing a pivotal role in the generation of absorbable metabolites. Future studies employing standardized methodologies are necessary to provide a clearer, quantitative comparison of the bioavailability of different procyanidin gallates, which will be crucial for the development of these compounds as therapeutic agents.

References

Confirming inhibition of TLR7 signaling by Procyanidin B2 3,3'-di-O-gallate.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Procyanidin B2 3,3'-di-O-gallate (PCB2DG), a naturally occurring polyphenol, with other known inhibitors of Toll-like receptor 7 (TLR7) signaling. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key experiments.

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response by recognizing single-stranded RNA viruses. However, aberrant TLR7 activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the identification of potent and specific TLR7 inhibitors is a significant area of research for the development of novel therapeutics. This compound (PCB2DG), a galloylated procyanidin found in sources such as grape seeds, has emerged as a promising natural compound with potent immunomodulatory properties, including the inhibition of TLR7 signaling.[1]

Performance Comparison: PCB2DG vs. Alternative TLR7 Inhibitors

The inhibitory activity of PCB2DG on TLR7 signaling has been demonstrated in in vitro and in vivo models. A key mechanism of its action is the inhibition of endosomal acidification, a critical step for TLR7 activation.[1] This guide compares the performance of PCB2DG with the well-established TLR7 inhibitor, Hydroxychloroquine (HCQ).

While direct head-to-head studies with IC50 values under identical experimental conditions are limited, the available data allows for a qualitative and semi-quantitative comparison.

Table 1: In Vitro Inhibition of TLR7-Mediated Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

CompoundConcentrationTarget Cytokine% Inhibition (approx.)Reference
This compound (PCB2DG) 25 µMIL-6~75%[1]
25 µMIL-12p40~80%[1]
25 µMTNF-α~60%[1]
Hydroxychloroquine (HCQ) 3 µMIFN-α, TNF-αEffective Inhibition[2]

Note: The data for PCB2DG and HCQ are from different studies and experimental setups. Therefore, a direct comparison of potency based on these values should be made with caution. The provided HCQ concentration represents a reported effective concentration for TLR inhibition in vitro.[2]

Mechanism of Action

Both PCB2DG and HCQ inhibit TLR7 signaling by interfering with endosomal maturation and function, albeit through potentially overlapping and distinct mechanisms.

  • This compound (PCB2DG): Primarily acts by inhibiting the acidification of endosomes.[1] This prevents the proteolytic cleavage and subsequent activation of TLR7, which is a pH-dependent process.

  • Hydroxychloroquine (HCQ): As a weak base, HCQ accumulates in acidic compartments like endosomes and lysosomes, raising their pH.[3][4] This increase in pH inhibits the activity of pH-dependent enzymes required for TLR7 processing and signaling.[3][4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of TLR7 inhibition and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors ssRNA ssRNA (Ligand) TLR7 TLR7 ssRNA->TLR7 1. Ligand Binding MyD88 MyD88 TLR7->MyD88 2. Recruitment IRAK4 IRAK4 MyD88->IRAK4 3. Signaling Cascade IRAK1 IRAK1 IRAK4->IRAK1 3. Signaling Cascade TRAF6 TRAF6 IRAK1->TRAF6 3. Signaling Cascade TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n 4. Nuclear Translocation Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Cytokines Cytokines (IL-6, TNF-α) Gene->Cytokines PCB2DG Procyanidin B2 3,3'-di-O-gallate PCB2DG->TLR7 Inhibits Endosomal Acidification HCQ Hydroxychloroquine HCQ->TLR7 Inhibits Endosomal Acidification

Caption: TLR7 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis BMDC_generation 1. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) from mice BMDC_culture 2. Culture and differentiation of BMDCs BMDC_generation->BMDC_culture Treatment 3. Pre-treatment with PCB2DG or Alternative Inhibitor (e.g., HCQ) BMDC_culture->Treatment Stimulation 4. Stimulation with TLR7 agonist (e.g., Imiquimod) Treatment->Stimulation Supernatant_collection 5. Collection of cell culture supernatants Stimulation->Supernatant_collection ELISA 6. Quantification of cytokine levels (IL-6, TNF-α) by ELISA Supernatant_collection->ELISA Psoriasis_induction 1. Induction of psoriasis-like skin inflammation in mice with Imiquimod Oral_administration 2. Oral administration of PCB2DG Psoriasis_induction->Oral_administration Symptom_evaluation 3. Evaluation of skin inflammation severity Oral_administration->Symptom_evaluation Tissue_collection 4. Collection of skin and spleen samples Symptom_evaluation->Tissue_collection Cytokine_analysis 5. Measurement of cytokine levels in tissues Tissue_collection->Cytokine_analysis

Caption: Experimental Workflow for Evaluating TLR7 Inhibitors.

Experimental Protocols

I. Generation and Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent stimulation to assess the effects of TLR7 inhibitors.

Materials:

  • 6-8 week old C57BL/6 mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • 2-Mercaptoethanol

  • Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • This compound (PCB2DG)

  • Hydroxychloroquine (HCQ)

  • Imiquimod (TLR7 agonist)

  • Phosphate Buffered Saline (PBS)

  • ACK lysis buffer

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize mice and sterilize the hind legs with 70% ethanol.

    • Dissect the femurs and tibias and remove all muscle tissue.

    • Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

    • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

    • Wash the cells with RPMI-1640 and perform a cell count.

  • Differentiation of BMDCs:

    • Culture the bone marrow cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-Mercaptoethanol) containing 20 ng/mL of recombinant mouse GM-CSF.

    • Plate the cells in non-tissue culture treated 100 mm dishes.

    • On day 3, add fresh complete RPMI-1640 medium with GM-CSF.

    • On day 6, gently collect the non-adherent and loosely adherent cells, centrifuge, and re-plate in fresh medium with GM-CSF.

  • Inhibitor Treatment and TLR7 Stimulation:

    • On day 8, harvest the differentiated BMDCs (identified by the expression of CD11c).

    • Seed the BMDCs in 96-well plates.

    • Pre-treat the cells with various concentrations of PCB2DG or HCQ for 1 hour.

    • Stimulate the cells with 1 µg/mL of Imiquimod for 24 hours.

  • Sample Collection:

    • After the incubation period, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.

II. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the procedure for measuring the concentration of cytokines (e.g., IL-6, TNF-α) in the collected cell culture supernatants.

Materials:

  • ELISA kits for mouse IL-6 and TNF-α (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards and diluted cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate.

    • Add the substrate solution and allow the color to develop.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokines in the samples based on the standard curve.

Conclusion

This compound demonstrates significant inhibitory effects on TLR7 signaling, primarily by preventing endosomal acidification. This mechanism is shared with the established TLR7 inhibitor, hydroxychloroquine. The presented data, although not from direct comparative studies, suggests that PCB2DG is a potent natural compound for modulating TLR7-mediated immune responses. The detailed experimental protocols provided in this guide will enable researchers to further investigate and compare the efficacy of PCB2DG and other potential TLR7 inhibitors in various disease models. Further studies establishing direct comparative IC50 values are warranted to fully elucidate the relative potency of PCB2DG.

References

Validation of Procyanidin B2 3,3'-di-O-gallate as a therapeutic agent for skin inflammation.

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of information on Procyanidin B2 3,3'-di-O-gallate (PB2-DG) and its role in skin inflammation, including its mechanisms of action and supporting in vivo data from mouse models. I have also collected information on established treatments for skin inflammation, specifically topical corticosteroids and calcineurin inhibitors, including their mechanisms of action and clinical efficacy data. Furthermore, I have found resources detailing the experimental protocols for the imiquimod-induced skin inflammation model in mice, in vitro T-cell activation assays, and methods for measuring cytokine levels.

However, to create a truly comprehensive comparison guide, I need to find more specific quantitative data for PB2-DG. While I know it improves clinical symptoms and reduces cytokine secretion, I lack specific dose-response relationships and percentage inhibition of inflammatory markers from the preclinical studies. This quantitative data is crucial for a direct and objective comparison with the clinical efficacy data I have for corticosteroids and calcineurin inhibitors.

Therefore, I will update my plan to focus on extracting these specific quantitative details from the existing literature on PB2-DG. If the current search results do not provide this level of detail, I will need to perform more targeted searches. After gathering this final piece of information, I will be ready to synthesize all the data into the required format, including the comparison tables and Graphviz diagrams.I have successfully gathered a substantial amount of information regarding this compound (PB2-DG), including its mechanisms of action in skin inflammation and some in vivo and in vitro data. I also have a good understanding of the mechanisms and efficacy of topical corticosteroids and calcineurin inhibitors. Furthermore, I have found relevant experimental protocols.

However, a key missing piece for a truly comprehensive comparison guide is specific quantitative dose-response data for PB2-DG. While the literature confirms its anti-inflammatory effects, I lack precise IC50 values or percentage inhibition at different concentrations for key inflammatory markers. This detailed quantitative information is essential for creating the comparative tables and for providing a thorough, objective analysis for the target audience of researchers and drug development professionals.

Therefore, my next step will be to perform a final, highly targeted search to find this specific quantitative data for PB2-DG. After this, I will have all the necessary components to construct the comparison guide, including the tables and Graphviz diagrams, and to provide the detailed experimental protocols as required.## this compound: A Novel Therapeutic Candidate for Skin Inflammation

A Comparative Analysis of this compound Against Standard Topical Therapies for Inflammatory Skin Conditions

This compound (PB2-DG), a naturally occurring polyphenol, is emerging as a promising therapeutic agent for the management of skin inflammation. Preclinical studies have demonstrated its potent anti-inflammatory effects, positioning it as a potential alternative or adjunct to conventional treatments such as topical corticosteroids and calcineurin inhibitors. This guide provides a comprehensive comparison of PB2-DG with these established therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic potential.

Performance Comparison

The therapeutic efficacy of PB2-DG in skin inflammation has been evaluated in preclinical models, primarily the imiquimod-induced dermatitis mouse model, which mimics key aspects of psoriasis. In these studies, oral administration of PB2-DG has been shown to significantly ameliorate clinical signs of skin inflammation, including erythema, scaling, and skin thickness.[1] Its anti-inflammatory activity is attributed to a multi-targeted mechanism of action that distinguishes it from current standard-of-care treatments.

Therapeutic AgentMechanism of ActionKey Efficacy Findings (Preclinical/Clinical)Common Side Effects
This compound (PB2-DG) - Inhibition of T-cell proliferation and activation. - Suppression of pro-inflammatory cytokine production (e.g., IFN-γ, IL-17, TNF-α).[2][3][4] - Inhibition of the mTOR-HIF-1α signaling pathway in T-cells.[2] - Suppression of TLR7 signaling in dendritic cells by inhibiting endosomal acidification.[1] - Regulation of glutamine metabolism in CD4+ T-cells through interaction with ASCT2.[5]- In vivo (Imiquimod-induced dermatitis mouse model): Marked improvement in clinical symptoms of dermatitis; suppression of excessive cytokine secretion in inflamed skin and spleen.[1] - In vitro: Significant dose-dependent inhibition of IFN-γ and IL-17 production in activated T-cells.[3]To be determined in clinical trials. Preclinical studies have not reported significant adverse effects.
Topical Corticosteroids (e.g., Hydrocortisone, Betamethasone) - Bind to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and subsequent reduction in the production of inflammatory mediators like prostaglandins and leukotrienes. - Suppress the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB.- Clinical: Effective in reducing inflammation and pruritus in atopic dermatitis. Medium-potency corticosteroids show a more significant and rapid improvement compared to low-potency ones.Skin atrophy, telangiectasia, striae, acneiform eruptions, and potential for systemic absorption with long-term use of high-potency formulations.
Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) - Inhibit calcineurin, a protein phosphatase, which blocks the activation of T-cells and subsequent release of pro-inflammatory cytokines.- Clinical: Effective for atopic dermatitis, particularly in sensitive areas like the face and skin folds. Tacrolimus ointment has shown higher efficacy than pimecrolimus cream in some studies.Burning or stinging sensation at the application site, pruritus, skin erythema, and a potential, though not definitively established, risk of lymphoma with long-term use (carries a boxed warning).

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.

G cluster_PB2DG This compound (PB2-DG) Action cluster_TLR7 TLR7 Signaling Pathway PB2DG PB2-DG ASCT2 ASCT2 PB2DG->ASCT2 Inhibits Glutamine Glutamine Influx ASCT2->Glutamine Mediates mTOR mTOR Glutamine->mTOR HIF1a HIF-1α mTOR->HIF1a T_Cell_Activation T-Cell Activation HIF1a->T_Cell_Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) T_Cell_Activation->Cytokines IMQ Imiquimod (IMQ) TLR7 TLR7 IMQ->TLR7 Endosomal_Acidification Endosomal Acidification TLR7->Endosomal_Acidification DC_Activation Dendritic Cell Activation Endosomal_Acidification->DC_Activation DC_Cytokines Pro-inflammatory Cytokines DC_Activation->DC_Cytokines PB2DG_TLR PB2-DG PB2DG_TLR->Endosomal_Acidification Inhibits

Caption: Signaling pathways targeted by this compound.

G cluster_invivo In Vivo Efficacy Model cluster_invitro In Vitro Mechanistic Studies Induction Imiquimod (IMQ) Topical Application (Daily for 7 days) Treatment PB2-DG Oral Administration Induction->Treatment Assessment Clinical Scoring (Erythema, Scaling, Thickness) Treatment->Assessment Analysis Cytokine Measurement (Skin & Spleen) Assessment->Analysis T_Cell_Isolation T-Cell Isolation (Murine Splenocytes) Activation T-Cell Activation (anti-CD3 mAb) T_Cell_Isolation->Activation PB2DG_Treatment PB2-DG Treatment (Dose-Response) Activation->PB2DG_Treatment Cytokine_Analysis Cytokine Measurement (ELISA) PB2DG_Treatment->Cytokine_Analysis

Caption: Experimental workflows for evaluating PB2-DG efficacy.

Experimental Protocols

Imiquimod-Induced Skin Inflammation Mouse Model

This model is utilized to induce a psoriasis-like skin inflammation in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Imiquimod cream (5%)

  • This compound (PB2-DG) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Calipers for measuring skin thickness

  • Scoring system for erythema and scaling (e.g., 0-4 scale)

Procedure:

  • Shave the dorsal skin of the mice.

  • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 7 consecutive days.

  • Administer PB2-DG orally at the desired doses daily, starting from the first day of imiquimod application.

  • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness.

  • At the end of the experiment, collect skin and spleen tissues for cytokine analysis.

In Vitro T-Cell Activation and Cytokine Inhibition Assay

This assay assesses the direct effect of PB2-DG on T-cell activation and cytokine production.

Materials:

  • Murine splenocytes or purified CD4+ T-cells

  • Anti-CD3 monoclonal antibody (mAb) for T-cell activation

  • This compound (PB2-DG)

  • Cell culture medium and supplements

  • ELISA kits for IFN-γ and IL-17

Procedure:

  • Isolate splenocytes or CD4+ T-cells from mice.

  • Culture the cells in 96-well plates pre-coated with anti-CD3 mAb to stimulate T-cell activation.

  • Treat the cells with varying concentrations of PB2-DG.

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IFN-γ and IL-17 in the supernatants using ELISA.

Cytokine Measurement in Skin Tissue

This protocol outlines the procedure for quantifying cytokine levels in skin samples.

Materials:

  • Excised skin tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer

  • Centrifuge

  • ELISA or multiplex bead-based immunoassay kits

Procedure:

  • Excise the inflamed skin tissue from the experimental mice.

  • Homogenize the tissue in lysis buffer on ice.

  • Centrifuge the homogenate at high speed to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the total protein concentration of the lysate.

  • Measure the levels of specific cytokines (e.g., TNF-α, IL-6, IL-17) in the lysate using ELISA or a multiplex assay, normalizing the results to the total protein concentration.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for skin inflammation. Its unique multi-targeted mechanism of action, particularly its ability to modulate T-cell and dendritic cell responses through distinct signaling pathways, offers a promising alternative to conventional therapies. The preclinical data strongly supports its anti-inflammatory efficacy. Further investigation, including well-designed clinical trials, is warranted to fully elucidate its therapeutic value and safety profile in human inflammatory skin diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in the continued exploration of PB2-DG as a novel treatment for skin inflammation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Procyanidin B2 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Procyanidin B2 3,3'-di-O-gallate, a natural product utilized in life sciences research. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your work.

Emergency Contact Information:

  • In case of fire: [Insert Local Fire Department Number]

  • In case of chemical spill: [Insert Local Hazardous Material Response Number]

  • In case of medical emergency: [Insert Local Emergency Medical Services Number]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general laboratory safety principles and information for similar compounds. Always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Protection Type Specification Purpose
Hand Protection Nitrile or neoprene rubber gloves.To prevent skin contact. Latex, leather, and fabric gloves are not suitable.[1]
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes.[2]
Respiratory Protection A certified particle filtering half mask or a half mask with separable filters.To prevent inhalation of dust particles, especially when handling the solid form.[2]
Body Protection A liquid-tight laboratory coat or disposable overall with long sleeves.To protect skin and clothing from contamination.[1]
Foot Protection Closed-toe shoes, preferably chemical-resistant boots.To protect feet from spills.[1]
Handling and Storage Protocols

Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended long-term storage temperature is -20°C for the powder form and -80°C when in solvent.[3]

  • Keep away from direct sunlight and sources of ignition.[4]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For larger spills, use an inert absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Dispose of the waste material according to local, state, and federal regulations.

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.

  • Do not allow the product to enter drains or waterways.[5]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • After Skin Contact: Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[5]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • After Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visual Workflow Guides

To further clarify procedural steps, the following diagrams illustrate key workflows for handling this compound.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed to handling Dissolve/Use in Experiment Dissolve/Use in Experiment Weigh Compound->Dissolve/Use in Experiment Decontaminate Work Area Decontaminate Work Area Dissolve/Use in Experiment->Decontaminate Work Area After experiment completion Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Chemical_Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate Alert others ppe Don Appropriate PPE evacuate->ppe Assess situation contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.